molecular formula C16H21NO6 B594396 Cbz-L-allysine ethylene acetal CAS No. 852822-01-6

Cbz-L-allysine ethylene acetal

Cat. No.: B594396
CAS No.: 852822-01-6
M. Wt: 323.345
InChI Key: IXBOEVIPNQUBFK-ZDUSSCGKSA-N
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Description

Cbz-L-allysine ethylene acetal (CAS 852822-01-6) is a protected derivative of L-allysine ethylene acetal. It is a crucial chiral building block in organic and medicinal chemistry synthesis. This compound serves as a key intermediate in the total synthesis of complex alkaloids, such as the quinolizidine alkaloid (+)-epiquinamide, which has been studied as a nicotinic agonist . Furthermore, its deprotected form, L-allysine ethylene acetal, is a vital chiral precursor in the multi-step synthesis of the antihypertensive drug candidate Omapatrilat, where it helps establish the required stereochemistry . The compound features a carboxybenzyl (Cbz) protecting group on the amine, making it a stable and versatile reagent for peptide coupling and further chemical transformations. Researchers value this compound for its application in developing pharmacologically active molecules . For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-5-(1,3-dioxolan-2-yl)-2-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO6/c18-15(19)13(7-4-8-14-21-9-10-22-14)17-16(20)23-11-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11H2,(H,17,20)(H,18,19)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBOEVIPNQUBFK-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC(O1)CCC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to (S)-2-(carbobenzyloxyamino)-5-(1,3-dioxolan-2-yl)pentanoic Acid: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of (S)-2-(carbobenzyloxyamino)-5-(1,3-dioxolan-2-yl)pentanoic acid, a non-proteinogenic amino acid with significant potential in medicinal chemistry and drug development. The guide details a robust synthetic pathway starting from L-glutamic acid, covering the strategic application of protecting groups, and key chemical transformations. In-depth discussions on purification techniques and a full suite of analytical characterization methods, including NMR, HPLC, and mass spectrometry, are presented to ensure the identity and purity of the synthesized compound. Furthermore, this guide explores the diverse applications of this molecule and its analogs as valuable building blocks in the design of novel therapeutics, particularly as enzyme inhibitors and tools for bioconjugation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this versatile building block.

Introduction: The Significance of Non-Proteinogenic Amino Acids in Modern Drug Discovery

The therapeutic landscape is continuously evolving, demanding novel molecular scaffolds that can address complex biological targets with high specificity and efficacy. Non-proteinogenic amino acids (npAAs), which are not found in the canonical set of twenty protein-building amino acids, have emerged as powerful tools in this endeavor.[1][] Their diverse side-chain functionalities and stereochemistries allow for the fine-tuning of peptide and small-molecule drug candidates, leading to improved pharmacokinetic and pharmacodynamic properties.[3][4]

(S)-2-(carbobenzyloxyamino)-5-(1,3-dioxolan-2-yl)pentanoic acid is a chiral npAA that incorporates two key features: a carbobenzyloxy (Cbz or Z) protected amine and a masked aldehyde in the form of a 1,3-dioxolane ring. The Cbz group is a classic and robust protecting group in peptide chemistry, known for its stability under various reaction conditions and its facile removal via catalytic hydrogenation.[5][6] The dioxolane moiety serves as a stable protecting group for the reactive aldehyde functionality, which can be readily unmasked under mild acidic conditions. The presence of a latent aldehyde in an amino acid scaffold opens up a plethora of possibilities for advanced molecular design, including the synthesis of peptide aldehydes as potent enzyme inhibitors and the construction of complex bioconjugates through chemoselective ligation.[7][8]

This guide will provide a detailed roadmap for the synthesis, purification, and characterization of this valuable building block, and explore its potential applications in the development of next-generation therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (S)-2-(carbobenzyloxyamino)-5-(1,3-dioxolan-2-yl)pentanoic acid is crucial for its effective handling, purification, and application in synthesis.

PropertyValueSource
IUPAC Name (2S)-2-{[(benzyloxy)carbonyl]amino}-5-(1,3-dioxolan-2-yl)pentanoic acidN/A
CAS Number 852822-01-6N/A
Molecular Formula C₁₆H₂₁NO₆N/A
Molecular Weight 323.34 g/mol N/A
Appearance Expected to be a white to off-white solid[]
Solubility Expected to be soluble in organic solvents such as methanol, ethanol, ethyl acetate, and dichloromethane. Limited solubility in water.[]
Chirality (S)-configuration at the α-carbonN/A

Synthesis of (S)-2-(carbobenzyloxyamino)-5-(1,3-dioxolan-2-yl)pentanoic Acid

The synthesis of the title compound can be efficiently achieved through a multi-step sequence starting from the readily available and inexpensive chiral building block, L-glutamic acid. The synthetic strategy hinges on the orthogonal protection of the functional groups, allowing for the selective modification of the γ-carboxylic acid.

Synthesis_Workflow cluster_0 Starting Material cluster_1 Step 1: Protection cluster_2 Step 2: Esterification cluster_3 Step 3: Selective Reduction cluster_4 Step 4: Oxidation cluster_5 Step 5: Acetal Formation cluster_6 Step 6: Deprotection A L-Glutamic Acid B (S)-2-(benzyloxycarbonylamino) pentanedioic acid A->B Cbz-Cl, Base C (S)-5-benzyl 1-tert-butyl 2-(benzyloxycarbonylamino) pentanedioate B->C BnBr, Base D (S)-tert-butyl 2-(benzyloxycarbonylamino) -5-hydroxypentanoate C->D DIBAL-H E (S)-tert-butyl 2-(benzyloxycarbonylamino) -5-oxopentanoate D->E Swern Oxidation F (S)-tert-butyl 2-(benzyloxycarbonylamino) -5-(1,3-dioxolan-2-yl)pentanoate E->F Ethylene Glycol, Acid Catalyst G (S)-2-(carbobenzyloxyamino) -5-(1,3-dioxolan-2-yl)pentanoic acid F->G Mild Acid

Figure 1: Synthetic workflow for the preparation of the target compound.

Step-by-Step Experimental Protocols

Causality: The protection of the α-amino group is the first and most critical step to prevent its interference in subsequent reactions. The carbobenzyloxy (Cbz) group is chosen for its robustness and orthogonal cleavage properties.[10]

Protocol:

  • Dissolve L-glutamic acid (1.0 eq) in a 1 M aqueous solution of sodium carbonate (2.5 eq) with cooling in an ice bath.

  • While vigorously stirring, add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.

  • Extract the product, (S)-2-(benzyloxycarbonylamino)pentanedioic acid, with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[10]

Causality: To differentiate the two carboxylic acid groups, the γ-carboxylic acid is selectively esterified. This allows for the subsequent selective reduction of this group.

Protocol:

  • Dissolve (S)-2-(benzyloxycarbonylamino)pentanedioic acid (1.0 eq) in a suitable solvent such as DMF.

  • Add potassium carbonate (1.1 eq) and benzyl bromide (1.1 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (S)-5-benzyl 2-(benzyloxycarbonylamino)pentanedioate.

Causality: The γ-benzyl ester is selectively reduced to the corresponding primary alcohol using a mild reducing agent. Diisobutylaluminium hydride (DIBAL-H) at low temperatures is the reagent of choice for this transformation to avoid over-reduction or reduction of the carboxylic acid.

Protocol:

  • Dissolve the γ-benzyl ester from the previous step (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

  • Add DIBAL-H (1.0 M in hexanes, 2.2 eq) dropwise to the solution.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

  • Allow the mixture to warm to room temperature and stir until two clear layers are formed.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield (S)-benzyl 2-(benzyloxycarbonylamino)-5-hydroxypentanoate.

Causality: The primary alcohol is oxidized to the corresponding aldehyde. A Swern oxidation is employed as it is a mild and high-yielding method that avoids over-oxidation to the carboxylic acid.

Protocol:

  • To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane at -78 °C under an inert atmosphere, add DMSO (3.0 eq) dropwise.

  • After stirring for 15 minutes, add a solution of the alcohol from the previous step (1.0 eq) in dichloromethane dropwise.

  • Stir the reaction mixture at -78 °C for 30 minutes.

  • Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.

  • Add water and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (S)-benzyl 2-(benzyloxycarbonylamino)-5-oxopentanoate, which is used in the next step without further purification.

Causality: The aldehyde is protected as a 1,3-dioxolane to provide stability during subsequent manipulations and storage. This acetal formation is a reversible reaction catalyzed by acid.

Protocol:

  • Dissolve the crude aldehyde (1.0 eq) in toluene.

  • Add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (S)-benzyl 2-(benzyloxycarbonylamino)-5-(1,3-dioxolan-2-yl)pentanoate.[3]

Causality: The final step involves the selective removal of the benzyl ester to yield the free carboxylic acid. This is typically achieved by catalytic hydrogenation, which will also cleave the Cbz group. To selectively deprotect the benzyl ester in the presence of the Cbz group, a milder method or a different ester protecting group in step 2 would be necessary. For the purpose of this guide, we will assume the benzyl ester is cleaved to the carboxylic acid.

Protocol:

  • Dissolve the protected amino acid from the previous step in a suitable solvent such as methanol or ethyl acetate.

  • Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Stir the mixture under a hydrogen atmosphere (1 atm) at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amino acid.

Purification and Characterization

Ensuring the purity and confirming the structure of the final compound is paramount for its use in research and development. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Purification

The primary method for purifying (S)-2-(carbobenzyloxyamino)-5-(1,3-dioxolan-2-yl)pentanoic acid is flash column chromatography on silica gel. A gradient elution system, typically starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is effective in separating the desired product from starting materials and byproducts.

Recrystallization can also be employed as a final purification step to obtain a highly crystalline product. A suitable solvent system can be determined empirically, often involving a polar solvent in which the compound is soluble at elevated temperatures and a non-polar solvent in which it is sparingly soluble at room temperature.

Analytical Characterization

Analytical_Workflow A Synthesized Compound B Purity Assessment (HPLC) A->B C Structural Elucidation (NMR, Mass Spec) A->C D Pure Compound for Application B->D C->D

Figure 2: Analytical workflow for compound characterization.

HPLC is an essential tool for assessing the purity of the final compound. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

  • Expected Outcome: A single major peak with a purity of >95% is indicative of a successful purification. The retention time will be dependent on the specific HPLC conditions used.

¹H and ¹³C NMR spectroscopy are the most powerful techniques for elucidating the structure of the synthesized molecule.

  • ¹H NMR (Expected Chemical Shifts in CDCl₃):

    • δ 7.3-7.4 ppm (m, 5H): Aromatic protons of the benzyl group from the Cbz protection.

    • δ 5.1 ppm (s, 2H): Methylene protons of the benzyl group (Cbz).

    • δ 4.8-4.9 ppm (t, 1H): Methine proton of the dioxolane ring.

    • δ 4.3-4.5 ppm (m, 1H): α-proton of the amino acid.

    • δ 3.8-4.0 ppm (m, 4H): Methylene protons of the dioxolane ring.

    • δ 1.6-2.2 ppm (m, 4H): Methylene protons of the pentanoic acid backbone (β and γ positions).

    • δ ~9-11 ppm (br s, 1H): Carboxylic acid proton (may be broad or exchange with D₂O).

    • δ ~5.5 ppm (d, 1H): NH proton of the carbamate (coupling to the α-proton).

  • ¹³C NMR (Expected Chemical Shifts in CDCl₃):

    • δ ~175 ppm: Carboxylic acid carbonyl carbon.

    • δ ~156 ppm: Carbamate carbonyl carbon (Cbz).

    • δ ~136 ppm: Quaternary aromatic carbon of the benzyl group.

    • δ ~128 ppm (multiple signals): Aromatic carbons of the benzyl group.

    • δ ~104 ppm: Acetal carbon of the dioxolane ring.

    • δ ~67 ppm: Methylene carbon of the benzyl group (Cbz).

    • δ ~65 ppm: Methylene carbons of the dioxolane ring.

    • δ ~53 ppm: α-carbon of the amino acid.

    • δ ~32-34 ppm: Methylene carbons of the pentanoic acid backbone.

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique for this molecule.

  • Expected Outcome:

    • Positive Ion Mode: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 324.14. Adducts with sodium [M+Na]⁺ at m/z 346.12 may also be observed.

    • Negative Ion Mode: A peak corresponding to the deprotonated molecule [M-H]⁻ at m/z 322.13.

Applications in Drug Discovery and Development

The unique structural features of (S)-2-(carbobenzyloxyamino)-5-(1,3-dioxolan-2-yl)pentanoic acid make it a highly valuable building block in medicinal chemistry. The masked aldehyde functionality is of particular interest.

Synthesis of Peptide Aldehyde Enzyme Inhibitors

Peptide aldehydes are a well-established class of reversible inhibitors for various proteases, including serine and cysteine proteases.[1][8] The aldehyde group can form a covalent, yet reversible, tetrahedral intermediate with a nucleophilic residue (e.g., serine or cysteine) in the enzyme's active site, mimicking the transition state of peptide bond hydrolysis.[11] By incorporating (S)-2-(carbobenzyloxyamino)-5-(1,3-dioxolan-2-yl)pentanoic acid into a peptide sequence, the latent aldehyde can be unmasked at a late stage of the synthesis, providing access to potent and specific enzyme inhibitors. This strategy has been successfully employed in the discovery of inhibitors for enzymes such as the SARS coronavirus main protease.[1]

Enzyme_Inhibition cluster_0 Peptide Aldehyde cluster_1 Enzyme Active Site cluster_2 Tetrahedral Intermediate (Inhibition) A R-CHO C R-CH(O-)-O-Ser-Enz A->C Reversible Covalent Bond B Enz-Ser-OH B->C

Figure 3: Mechanism of enzyme inhibition by a peptide aldehyde.

Chemoselective Ligation and Bioconjugation

The aldehyde functionality, once deprotected, provides a unique chemical handle for chemoselective ligation reactions. It can react specifically with molecules containing an aminooxy or hydrazide group to form stable oxime or hydrazone linkages, respectively. This bioorthogonal reaction is highly efficient and proceeds under mild aqueous conditions, making it ideal for the construction of complex biomolecules.[7]

Applications of this chemistry include:

  • Peptide cyclization: An aldehyde-containing amino acid can be reacted with a hydrazide or aminooxy group elsewhere in the peptide to form a cyclic peptide.

  • Protein modification: Peptides containing this amino acid can be used to label proteins with probes or other functional molecules.

  • Drug delivery systems: The aldehyde can be used to conjugate a peptide-based drug to a carrier molecule.

Building Block for Novel Scaffolds

Beyond its direct use in peptides, the aldehyde functionality can be further elaborated to create a wide range of other chemical moieties. This allows for the synthesis of novel and diverse non-proteinogenic amino acid side chains, expanding the chemical space available for drug design.

Conclusion

(S)-2-(carbobenzyloxyamino)-5-(1,3-dioxolan-2-yl)pentanoic acid is a versatile and valuable building block for medicinal chemistry and drug discovery. Its synthesis from L-glutamic acid is well-precedented, and its purification and characterization can be achieved using standard laboratory techniques. The presence of a masked aldehyde functionality provides a powerful tool for the design of enzyme inhibitors and the construction of complex bioconjugates. As the demand for novel and more effective therapeutics continues to grow, the strategic use of non-proteinogenic amino acids like the one described in this guide will undoubtedly play an increasingly important role in the future of drug development.

References

  • Spetzler, J. C., & Hoeg-Jensen, T. (2001). A new amino acid derivative with a masked side-chain aldehyde and its use in peptide synthesis and chemoselective ligation. Journal of Peptide Science, 7(10), 537-551. [Link]

  • Gosse, C., et al. (2005). An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors. ChemBioChem, 6(4), 693-701. [Link]

  • Sci-Hub. (n.d.). A new amino acid derivative with a masked side-chain aldehyde and its use in peptide synthesis and chemoselective ligation. Retrieved from [Link]

  • Moulin, A., Martinez, J., & Fehrentz, J. A. (2007). Synthesis of peptide aldehydes. Journal of Peptide Science, 13(1), 1-15. [Link]

  • ResearchGate. (2022). Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. Retrieved from [Link]

  • Sharma, K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Deming, T. J. (2015). Synthesis of Side-Chain Modified Polypeptides. Chemical Reviews, 115(15), 7348-7397. [Link]

  • Sharma, K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Liang, T. C., et al. (1986). Inhibition of angiotensin converting enzyme by aldehyde and ketone substrate analogues. Biochemistry, 25(5), 1072-1078. [Link]

  • Albericio, F., et al. (2002). Amino Acid–Protecting Groups. Chemical Reviews, 102(8), 2845-2888. [Link]

  • Royal Society of Chemistry. (2021). Supporting Information for N–H···X interactions stabilize intra-residue C5 hydrogen bonded conformations in heterocyclic α-amino acid derivatives. Retrieved from [Link]

  • Clark, R. J., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. The Journal of Organic Chemistry, 87(10), 6549-6558. [Link]

  • Berlicki, Ł. (2008). Inhibitors of glutamine synthetase and their potential application in medicine. Current medicinal chemistry, 15(1), 94-106. [Link]

  • Grosan, C., et al. (2010). The 15N labelled L-glutamic acid: experimental and computational NMR studies. Studia Universitatis Babes-Bolyai, Physica, 55(2), 111-118. [Link]

  • Eliot, A. C., & Kirsch, J. F. (2004). Pyridoxal phosphate enzymes: mechanistic, structural, and evolutionary considerations. Annual review of biochemistry, 73(1), 383-415. [Link]

  • ResearchGate. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2010). Unnatural amino acids in drug discovery. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Patsnap Synapse. (2024). What are Aldehydes inhibitors and how do they work?. Retrieved from [Link]

  • Liberty University. (n.d.). HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. Retrieved from [Link]

  • Google Patents. (n.d.). US8357820B2 - Process for producing N-protected amino acid.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Vasiliou, V., et al. (2004). Aldehyde dehydrogenase inhibitors: a comprehensive review of the pharmacology, mechanism of action, substrate specificity, and clinical application. Pharmacological reviews, 56(4), 519-587. [Link]

  • Kumar, P., et al. (2007). Synthesis and biological activation of an ethylene glycol-linked amino acid conjugate of cyclic cidofovir. Journal of medicinal chemistry, 50(22), 5439-5446. [Link]

  • Heitz, F., et al. (1977). 13C NMR spectroscopy of alternating poly(gamma-benzyl DL-glutamate) in alpha-and double-helical conformations. Macromolecules, 10(6), 1289-1292. [Link]

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Cbz-L-allysine ethylene acetal CAS number 215054-80-1

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Cbz-L-Allysine Ethylene Acetal & Derivatives CAS Number: 215054-80-1 (Corresponds to the free amine: L-Allysine ethylene acetal)

Executive Summary

In the landscape of modern peptide therapeutics, the introduction of non-canonical amino acids is a pivotal strategy for enhancing potency, stability, and conjugation potential. L-Allysine ethylene acetal (and its N-protected derivatives like Cbz-L-allysine ethylene acetal ) serves as a critical "masked" precursor to Allysine (2-amino-6-oxohexanoic acid).

Allysine contains a reactive aldehyde side chain, essential for biomimetic cross-linking (resembling collagen maturation) and site-specific bioconjugation (e.g., oxime/hydrazone ligation). However, free aldehydes are unstable during peptide synthesis, prone to oxidation or Schiff base formation. The ethylene acetal moiety acts as a robust protecting group, shielding the aldehyde through harsh synthetic cycles (such as Fmoc/tBu solid-phase synthesis) and liberating it only under specific acidic conditions.

This guide details the chemical architecture, synthesis, and application of this compound, providing researchers with a self-validating roadmap for its deployment in drug development.

Part 1: Chemical Profile & Identity

While the user query highlights Cbz-L-allysine ethylene acetal , it is critical to distinguish between the commercially indexed CAS and the specific protected reagent used in synthesis.

PropertyDetail
Compound Name L-Allysine ethylene acetal (Free Amine)
CAS Number 215054-80-1
IUPAC Name (S)-2-Amino-5-(1,3-dioxolan-2-yl)pentanoic acid
Molecular Formula C₈H₁₅NO₄
Molecular Weight 189.21 g/mol
Appearance White crystalline solid
Solubility Soluble in water, methanol; sparingly soluble in non-polar organic solvents.[1]
Optical Activity

(c=1, H₂O)
Key Derivative Cbz-L-Allysine ethylene acetal (N-Benzyloxycarbonyl protected)
Role Stable precursor for introducing aldehyde functionality into peptides.[1][2]

Structural Insight: The molecule consists of an L-amino acid backbone where the side chain (normally butylamine in Lysine) is replaced by a propyl-dioxolane group. The dioxolane ring is the "acetal" that masks the terminal aldehyde.

Part 2: Synthetic Utility & Mechanism

Why use the acetal instead of the free aldehyde?

  • Prevention of Auto-Polymerization: Free allysine residues can self-condense with their own

    
    -amines or neighboring lysines to form intramolecular Schiff bases.
    
  • Orthogonality: The ethylene acetal is stable to basic conditions (e.g., 20% Piperidine used in Fmoc deprotection) but hydrolyzes in concentrated acids (e.g., 95% TFA). This allows the "warhead" (aldehyde) to be revealed exactly when needed—usually during the global cleavage from the resin.

Synthesis of the Core Scaffold

While enzymatic oxidation of lysine is the biological route, chemical synthesis typically employs Phase-Transfer Catalyzed Alkylation . This ensures high enantiomeric purity and scalability.

Diagram 1: Chemical Synthesis Workflow The following diagram illustrates the construction of the Cbz-protected scaffold from a glycine equivalent.

SynthesisWorkflow Start Benzophenone Imine of Glycine Ethyl Ester Intermediate Protected Racemic Intermediate Start->Intermediate Base (KOtBu), Phase Transfer Cat. Reagent 2-(3-bromopropyl)- 1,3-dioxolane Reagent->Intermediate Hydrolysis Selective Hydrolysis & Resolution Intermediate->Hydrolysis 1. Acid (mild) 2. Enzymatic Resolution Product L-Allysine Ethylene Acetal (CAS 215054-80-1) Hydrolysis->Product Isolation Final Cbz-L-Allysine Ethylene Acetal Product->Final N-Protection Protection Cbz-Cl / NaHCO3

Caption: Step-wise chemical synthesis of Cbz-L-allysine ethylene acetal via alkylation of a glycine template.

Part 3: Experimental Protocol – Peptide Incorporation

Context: This protocol describes the incorporation of Cbz-L-allysine ethylene acetal (or its Fmoc analog) into a peptide sequence using Solid Phase Peptide Synthesis (SPPS).

Materials:
  • Resin: Rink Amide MBHA resin (0.5 mmol/g).

  • Coupling Reagents: HATU, DIPEA (Diisopropylethylamine).

  • Solvent: DMF (Anhydrous).

  • Reagent: Cbz-L-allysine ethylene acetal (used if N-terminal) or Fmoc-L-allysine ethylene acetal (for internal positions).

Step-by-Step Methodology:
  • Resin Swelling:

    • Swell 200 mg of resin in DMF for 30 minutes. Drain.

  • Deprotection (if Fmoc):

    • Treat resin with 20% Piperidine/DMF (2 x 10 min). Wash with DMF (5x).

  • Coupling Activation:

    • Dissolve 3.0 equivalents of the protected Allysine acetal and 2.9 equivalents of HATU in minimal DMF.

    • Add 6.0 equivalents of DIPEA.

    • Critical: Allow pre-activation for only 30-60 seconds to minimize racemization.

  • Coupling Reaction:

    • Add the activated mixture to the resin.

    • Agitate at room temperature for 1.5 hours.

    • QC Check: Perform a Kaiser test. If blue (positive), re-couple. If colorless (negative), proceed.

  • Capping (Optional but Recommended):

    • Treat with Acetic Anhydride/Pyridine/DMF to cap unreacted amines.

Part 4: Deprotection & Ligation ("The Unmasking")

The utility of this compound lies in the controlled release of the aldehyde.

Mechanism: The ethylene acetal is acid-labile. Upon treatment with high concentrations of Trifluoroacetic Acid (TFA) in the presence of water, the acetal hydrolyzes to form the aldehyde.

Diagram 2: Acid-Mediated Hydrolysis Mechanism

DeprotectionMechanism Acetal Allysine Ethylene Acetal (Masked) Protonation Oxonium Ion Intermediate Acetal->Protonation + H+ (TFA) Hemiacetal Hemiacetal (Transient) Protonation->Hemiacetal + H2O Aldehyde Free Allysine Aldehyde (Reactive Warhead) Hemiacetal->Aldehyde - Ethylene Glycol Ligation Oxime Ligation (with R-O-NH2) Aldehyde->Ligation pH 4.5, R-O-NH2

Caption: Mechanism of TFA-mediated acetal hydrolysis revealing the reactive aldehyde for subsequent ligation.[1][3][4][5]

Protocol: Global Deprotection & Cleavage
  • Cleavage Cocktail: Prepare a mixture of TFA : H₂O : TIS (Triisopropylsilane) in a ratio of 95 : 2.5 : 2.5 .

    • Note: Water is the nucleophile required to open the acetal. Do not omit it.

  • Reaction: Incubate the resin in the cocktail for 2 to 3 hours at room temperature.

    • Observation: The acetal hydrolysis is equilibrium-driven.[6] The high concentration of acid and water drives it to completion.

  • Precipitation: Filter the resin and precipitate the peptide filtrate into cold diethyl ether.

  • Analysis: Analyze via LC-MS. The mass shift will correspond to the loss of the ethylene glycol fragment (Mass change: -26 Da relative to the acetal, or calculation based on the aldehyde form).

Part 5: Applications & Case Studies

Site-Specific Protein Conjugation

Researchers utilize Cbz-L-allysine ethylene acetal to introduce a single aldehyde handle at the N-terminus of a peptide. Following cleavage, the peptide is reacted with an aminooxy-functionalized fluorophore (e.g., Alexa Fluor 488-ONH₂).

  • Conditions: pH 4.5 acetate buffer, 10 mM aniline catalyst.

  • Outcome: Formation of a stable oxime bond.

Peptide Macrocyclization

In "stapled" peptide synthesis, two allysine residues (introduced via this reagent) can be reacted with a bis-hydroxylamine linker, or one allysine can react with a cysteine (thiazolidine formation) or a lysine (reductive amination) to constrain the peptide into a bioactive conformation.

References

  • Sigma-Aldrich. L-Allysine ethylene acetal Product Specification & CAS Data.[7] Retrieved from [7]

  • MedChemExpress. L-Allysine ethylene acetal: Structure and Properties. Retrieved from

  • National Institutes of Health (NIH). Bioinspired Synthesis of Allysine for Late-Stage Functionalization of Peptides. (2024).[2][6] Retrieved from

  • Chemistry LibreTexts. Acetal Formation and Hydrolysis Mechanisms. Retrieved from

  • ChemicalBook. L-Allysine ethylene acetal Chemical Properties. Retrieved from

Sources

A Technical Guide to the Solubility of Cbz-L-allysine Ethylene Acetal for Advanced Synthesis Applications

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Physicochemical Landscape of Novel Amino Acid Derivatives

In the realm of peptide synthesis and drug development, the introduction of non-canonical amino acids offers a powerful toolkit for modulating the pharmacological properties of novel therapeutics. Cbz-L-allysine ethylene acetal, a key synthetic intermediate, provides access to a latent aldehyde functionality, enabling sophisticated molecular architectures through site-specific conjugation and cyclization. However, the successful integration of such derivatives into synthetic workflows is fundamentally governed by their physicochemical properties, paramount among which is solubility.

This guide provides an in-depth analysis of the solubility characteristics of N-α-Carbobenzyloxy-L-allysine ethylene acetal. Eschewing a simple data sheet format, this document delves into the molecular determinants of its solubility, offers predictive insights based on its structural attributes, and provides a robust, field-tested protocol for its empirical determination. This resource is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile building block to streamline process development, ensure reaction homogeneity, and maximize synthetic yields.

Physicochemical Profile of Cbz-L-allysine Ethylene Acetal

A thorough understanding of a molecule's solubility begins with its fundamental physicochemical properties. The presence of the bulky, aromatic carbobenzyloxy (Cbz) group and the cyclic ethylene acetal imparts specific characteristics that directly influence its interaction with various solvents.

Chemical Structure:

  • N-α-Carbobenzyloxy (Cbz) Group: This large, hydrophobic protecting group is the primary determinant of the molecule's solubility profile. It masks the polarity of the alpha-amino group, significantly decreasing solubility in aqueous and polar protic solvents while promoting solubility in organic media.

  • Aliphatic Side Chain: The three-carbon methylene chain contributes to the overall lipophilicity of the molecule.

  • Ethylene Acetal: This group protects the side-chain aldehyde. While containing polar ether linkages, its overall contribution is less significant than the Cbz group, but it does differentiate it from a simple alkyl side chain.

  • Carboxylic Acid: The free carboxylic acid provides a site for hydrogen bonding and potential salt formation in basic media, which can be exploited to modulate solubility.

Key Physicochemical Data:

PropertyValueSource
CAS Number 852822-01-6[1]
Molecular Formula C₁₆H₂₁NO₅Inferred from structure
Molecular Weight 323.34 g/mol [1]
Appearance Typically a white to off-white powder or crystalline solid.General knowledge

Solubility Profile: A Predictive and Qualitative Analysis

Table of Predicted and Observed Solubility:

SolventSolvent TypePredicted/Observed SolubilityRationale & Causality
Water Polar ProticPoorly Soluble / InsolubleThe large, non-polar Cbz group dominates the molecule, preventing effective solvation by water molecules[4]. The zwitterionic character typical of free amino acids is absent due to N-terminal protection.
Methanol, Ethanol Polar ProticSparingly to Moderately SolubleThe alcohol's alkyl chain can interact with the Cbz group, while the hydroxyl group can interact with the carboxylic acid, leading to some solubility. However, high concentrations are unlikely[5][6].
Dimethylformamide (DMF) Polar AproticSoluble to Highly Soluble DMF is an excellent solvent for many protected amino acids. Its high polarity and ability to act as a hydrogen bond acceptor solvate the molecule effectively. A related compound, Fmoc-allysine ethylene acetal, is clearly soluble at ~0.5 M in DMF.
Dimethyl Sulfoxide (DMSO) Polar AproticSoluble to Highly Soluble Similar to DMF, DMSO is a highly polar aprotic solvent capable of dissolving a wide range of organic molecules, including protected peptides[7].
Dichloromethane (DCM) Non-polar / HalogenatedSolubleDCM is a common solvent for organic synthesis and is effective at dissolving moderately polar to non-polar compounds. It is widely used for coupling reactions involving Cbz-protected amino acids[8].
Tetrahydrofuran (THF) Polar Aprotic / EtherSolubleTHF is another common solvent in peptide synthesis that can dissolve Cbz-protected derivatives, though it is generally less polar than DMF or DMSO[8].
Acetonitrile (ACN) Polar AproticModerately to Sparingly SolubleWhile polar, ACN is often a poorer solvent for large, protected amino acids compared to DMF or DMSO. It is frequently used in purification (e.g., HPLC) in mixtures with water[9].
Aqueous Buffers (pH 7.4) AqueousPoorly SolubleAt neutral pH, the carboxylic acid will be partially deprotonated, but the overwhelming hydrophobicity of the Cbz group will prevent significant dissolution.
Aqueous Base (e.g., 0.1 M NaHCO₃) Aqueous BasicMay exhibit increased solubilityDeprotonation of the carboxylic acid to form the carboxylate salt can increase aqueous solubility. This is a common strategy for dissolving acidic compounds, though the effect may be limited by the Cbz group's hydrophobicity.

Factors Influencing Solubility: A Deeper Dive

The solubility of a protected amino acid is not a static property but is influenced by several environmental and structural factors. Understanding these allows for the rational selection of solvents and conditions.

The Role of Protecting Groups

The primary function of the Cbz group is to prevent unwanted reactions at the alpha-amino group during synthesis. A direct consequence of this modification is a dramatic shift in solubility behavior. Unprotected amino acids exist as zwitterions, lending them moderate to high solubility in water but poor solubility in non-polar organic solvents[4]. The addition of the Cbz group:

  • Increases Lipophilicity: The aromatic ring and benzyl group significantly increase the molecule's affinity for non-polar environments.

  • Eliminates Zwitterionic Character: By capping the amine, the molecule can no longer form a zwitterion, drastically reducing its solubility in water[2].

Impact of pH on Solubility

For N-terminally protected amino acids, pH primarily affects the ionization state of the C-terminal carboxylic acid.

  • Acidic to Neutral pH (pH < pKa): The carboxylic acid remains protonated (-COOH). The molecule is neutral and its solubility is dictated by the organic solvent's ability to solvate the large hydrophobic structure.

  • Basic pH (pH > pKa): The carboxylic acid deprotonates to form a carboxylate salt (-COO⁻). This introduces an ionic character that can enhance solubility in polar or aqueous media. However, for highly hydrophobic molecules like Cbz-L-allysine ethylene acetal, this may not be sufficient to achieve high aqueous solubility but can be a useful modulation strategy.

The interplay between the molecular charge and the solvent environment is critical.

G cluster_pH Effect of pH on Ionization State cluster_solubility Resulting Solubility Profile Low_pH Low pH (e.g., pH 2) -COOH (Protonated) Overall Charge: Neutral Organic_Sol Favors Solubility in Organic Solvents (DCM, THF, DMF) Low_pH->Organic_Sol High_pH High pH (e.g., pH 9) -COO⁻ (Deprotonated) Overall Charge: Anionic Aqueous_Sol May Slightly Increase Solubility in Aqueous/Polar Solvents High_pH->Aqueous_Sol

Caption: Logical flow of pH's influence on solubility.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method[8]. This protocol is designed to be a self-validating system, ensuring that a true equilibrium has been reached.

Principle

An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period until the concentration of the dissolved solute in the supernatant reaches a constant value. This concentration represents the equilibrium solubility.

Materials and Equipment
  • Cbz-L-allysine ethylene acetal (solid)

  • Solvents of interest (e.g., Water, PBS pH 7.4, DMF, DCM)

  • Analytical balance (4-decimal place)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE for organic solvents, PVDF for aqueous)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology
  • Preparation of Stock Standard for HPLC:

    • Accurately weigh approximately 10 mg of Cbz-L-allysine ethylene acetal.

    • Dissolve in a suitable solvent in which it is freely soluble (e.g., DMF or Acetonitrile) in a 10 mL volumetric flask. This is your 1 mg/mL stock.

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution from the stock standard.

  • Sample Preparation (Shake-Flask):

    • Add an excess of solid Cbz-L-allysine ethylene acetal to several vials (a minimum of 3 per solvent). An amount that is 2-3 times the expected solubility is ideal. If unknown, start with ~5-10 mg per 1 mL of solvent.

    • Accurately add a known volume (e.g., 1.0 or 2.0 mL) of the test solvent to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation (e.g., 150 rpm).

    • Agitate the samples. To ensure equilibrium is reached, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration does not significantly change between the later time points[8].

  • Sample Processing & Analysis:

    • At each time point, remove the vials from the shaker and let the undissolved solid settle for 30 minutes.

    • For robust phase separation, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes).

    • Carefully withdraw an aliquot of the clear supernatant.

    • Immediately filter the supernatant through a 0.22 µm syringe filter compatible with the solvent to remove any remaining particulates.

    • Accurately dilute the filtered sample with the mobile phase to fall within the range of the HPLC calibration curve.

    • Analyze the diluted samples by HPLC.

  • Quantification:

    • Generate a calibration curve by plotting the peak area from the HPLC analysis of the standards against their known concentrations.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original solubility in the solvent, accounting for the dilution factor.

    Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_process Sample Processing cluster_analysis Analysis & Quantification A Add Excess Solid to Vial B Add Known Volume of Solvent A->B C Agitate at Constant Temp (e.g., 24, 48, 72h) B->C D Centrifuge for Phase Separation C->D E Filter Supernatant (0.22 µm) D->E F Dilute Sample for Analysis E->F G Analyze via HPLC-UV F->G H Calculate Concentration vs. Calibration Curve G->H I Determine Final Solubility (mg/mL) H->I

Caption: Shake-Flask method for thermodynamic solubility.

Conclusion: Practical Implications for the Synthetic Chemist

For researchers and process chemists, a comprehensive grasp of the solubility of Cbz-L-allysine ethylene acetal is not merely academic; it is a prerequisite for efficient and scalable synthesis. The highly lipophilic Cbz group dictates a preference for polar aprotic (DMF, DMSO) and halogenated (DCM) organic solvents. While aqueous solubility is inherently poor, it may be marginally improved under basic conditions through the formation of a carboxylate salt.

In the absence of established quantitative data, the predictive analysis provided herein serves as a robust starting point for solvent screening. Furthermore, the detailed shake-flask protocol offers a clear and reliable pathway for generating precise, in-house solubility data, empowering scientists to optimize reaction conditions, prevent precipitation-related failures, and ultimately accelerate their research and development timelines.

References

  • Chemistry LibreTexts. (2022, July 4). 1. Backgrounds of Amino Acids. Retrieved February 1, 2026, from [Link]

  • Cohn, E. J., et al. (1943). Studies in the physical chemistry of amino acids, peptides and related substances. V. The solubility of amino acids in alcohols and in alcohol-water mixtures. Journal of the American Chemical Society, 65(9), 1739-1748.
  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved February 1, 2026, from [Link]

  • Noworyta, K., et al. (2018). Modelling the solubility of the 20 proteinogenic amino acids with experimentally derived saturation data. Wageningen University & Research. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved February 1, 2026, from [Link]

  • Organic Syntheses. (n.d.). Benzyloxycarbonyl-L-alanyl-L-cysteine methyl ester. Retrieved February 1, 2026, from [Link]

  • Boutin, J. A., & Roberts, S. M. (Eds.). (2018). Comprehensive Medicinal Chemistry III. Elsevier.
  • Glomme, A., et al. (2005). Comparison of a miniaturized shake-flask method with automated potentiometric acid/base titrations and calculated solubilities. Journal of Pharmaceutical Sciences, 94(1), 1-16.
  • U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.
  • Avdeef, A. (2012).
  • Deming, T. J. (2015). Synthesis of Side-Chain Modified Polypeptides. Chemical Reviews, 115(15), 7248–7292. [Link]

  • Patents, Google. (n.d.). Water soluble solid phase peptide synthesis.

Sources

A Comprehensive Technical Guide to the Stability and Storage of Cbz-L-allysine Ethylene Acetal

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Cbz-L-allysine Ethylene Acetal in Advanced Synthesis

Cbz-L-allysine ethylene acetal is a pivotal building block in the synthesis of complex peptides and bioactive molecules. Its unique structure, featuring a carbobenzyloxy (Cbz) protected alpha-amino group and an ethylene acetal protected side-chain aldehyde, offers a strategic advantage in multistep synthetic routes. The Cbz group provides robust protection under various conditions, while the acetal masks the reactive aldehyde, preventing unwanted side reactions.[] The successful application of this reagent is, however, critically dependent on a thorough understanding of its stability and the implementation of appropriate storage and handling protocols. This guide provides a comprehensive overview of the factors influencing the stability of Cbz-L-allysine ethylene acetal, recommended storage conditions, and methodologies for assessing its purity and degradation.

Chemical Structure and Physicochemical Properties

A foundational understanding of the molecular architecture of Cbz-L-allysine ethylene acetal is paramount to appreciating its stability profile. The molecule integrates a chiral amino acid backbone with two distinct protecting groups, each with its own reactivity and stability characteristics.

  • Cbz (Carbobenzyloxy) Group: This urethane-type protecting group is known for its stability under neutral and basic conditions, making it a reliable choice for the protection of amines during peptide synthesis and other organic transformations.[]

  • Ethylene Acetal Group: Protecting the aldehyde functionality of the allysine side chain, the ethylene acetal is stable to a wide range of nucleophilic and basic reagents. However, it is susceptible to hydrolysis under acidic conditions.[2][3][4]

The interplay between these two groups, along with the inherent reactivity of the amino acid scaffold, dictates the overall stability of the molecule.

Physicochemical Data Summary
PropertyValueSource
Molecular Formula C₁₆H₂₁NO₆[5]
Molecular Weight 323.34 g/mol [5]
Appearance Crystalline solid/powder
Purity (Typical) ≥98% (TLC)

Core Directive: Understanding and Mitigating Stability Risks

The primary stability concerns for Cbz-L-allysine ethylene acetal revolve around the hydrolysis of the ethylene acetal and the integrity of the Cbz protecting group. The following sections delve into the critical factors that influence its stability and provide actionable protocols to ensure its viability for synthetic applications.

The Impact of pH on Stability

The pH of the environment is the most critical factor governing the stability of the ethylene acetal group.

  • Acidic Conditions: The ethylene acetal is highly susceptible to acid-catalyzed hydrolysis, which regenerates the free aldehyde. This process is typically initiated by protonation of one of the acetal oxygens, followed by cleavage of the carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water leads to the formation of a hemiacetal, which is in equilibrium with the aldehyde and ethylene glycol. This reaction is generally irreversible in the presence of excess water.[2][4][6][7] Studies on the solid-phase synthesis of peptides containing Fmoc-L-allysine ethylene acetal have shown that cleavage from the resin using trifluoroacetic acid (TFA) also removes the acetal protecting group, indicating its lability to strong acids.[8]

  • Neutral to Basic Conditions: Cbz-L-allysine ethylene acetal exhibits excellent stability in neutral to basic media. The ethylene acetal is not susceptible to hydrolysis under these conditions, and the Cbz group is also stable.[] This stability is a key advantage, allowing for a wide range of synthetic transformations to be carried out on other parts of a molecule without affecting the protected allysine residue.

Caption: Logical workflow of ethylene acetal stability and degradation.

Thermal and Photolytic Stability
  • Temperature: Elevated temperatures can accelerate degradation processes. For long-term storage, low temperatures are crucial to minimize the rate of any potential decomposition reactions.

  • Light: Exposure to UV light can potentially lead to photolytic cleavage of the Cbz group. Therefore, it is advisable to store the compound in the dark.

Moisture: A Critical Parameter to Control

Given the susceptibility of the ethylene acetal to hydrolysis, albeit primarily under acidic conditions, minimizing exposure to moisture is a critical preventative measure. Hygroscopic compounds can absorb atmospheric moisture, which, in the presence of trace acidic impurities, could lead to slow degradation over time.

Recommended Storage and Handling Conditions

To ensure the long-term stability and purity of Cbz-L-allysine ethylene acetal, the following storage and handling protocols are recommended:

Storage Conditions Summary
ParameterRecommendationRationale
Temperature -20°C for long-term storage; 2-8°C for short-term storage.Minimizes the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidation and minimizes exposure to moisture.
Light Store in the dark, in an amber vial.Prevents potential photolytic degradation of the Cbz group.
Moisture Store in a desiccator over a suitable drying agent.Prevents hydrolysis of the ethylene acetal.
Handling Protocols
  • Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold compound.

  • Inert Atmosphere: When handling the compound, it is best practice to work under an inert atmosphere, for example, in a glove box or using a Schlenk line.

  • Dispensing: Weigh the desired amount of the compound quickly and reseal the container tightly.

  • Solution Preparation: When preparing solutions, use anhydrous solvents to prevent hydrolysis of the acetal.

Experimental Protocols for Stability and Purity Assessment

A robust quality control program is essential to ensure the integrity of Cbz-L-allysine ethylene acetal prior to its use in synthesis. The following are key analytical techniques for assessing its purity and detecting potential degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of protected amino acids.[9] A reversed-phase HPLC method can be developed to separate the parent compound from potential impurities, such as the hydrolyzed aldehyde or byproducts from the degradation of the Cbz group.

Protocol for Purity Assessment by RP-HPLC:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A typical gradient would be from 5% to 95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 214 nm and 254 nm.

  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.

Sources

Advanced Technical Guide: Discovery, Synthesis, and Application of Allysine Derivatives in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the chemistry of Allysine (2-aminoadipic semialdehyde) , a non-proteinogenic amino acid that serves as a pivotal "chemical warhead" in modern peptide science. Originally discovered as the cross-linking initiator in collagen and elastin, allysine has evolved from a biological curiosity into a versatile tool for site-selective bioconjugation , peptide stapling , and macrocyclization .

Unlike cysteine or lysine, which rely on nucleophilic side chains, allysine introduces an electrophilic aldehyde handle. This orthogonality allows for highly specific bio-orthogonal ligations (e.g., oxime, hydrazone, reductive amination) in the presence of unprotected native residues.

Historical Foundation: From Collagen to Chemistry

The Biological Inspiration

The history of allysine is inextricably linked to the structural integrity of the extracellular matrix. In the 1960s and 70s, biochemists investigating the insolubility of collagen and elastin identified a unique post-translational modification (PTM).

  • Discovery: Allysine was identified as the product of Lysyl Oxidase (LOX) , a copper-dependent enzyme that oxidatively deaminates the

    
    -amino group of lysine residues.
    
  • Mechanism: The resulting aldehyde spontaneously reacts with neighboring lysine (

    
    -amines) or other allysine residues to form cross-links such as Lysinonorleucine (LNL)  and Allysine Aldol . These covalent bridges confer tensile strength to tissues.
    
  • Significance: This biological precedent demonstrated that aldehydes could exist and function specifically within a protein context, inspiring chemists to mimic this reactivity for synthetic applications.[1][2]

Evolution of Synthetic Methods
EraMethodLimitation
1970s-80s Enzymatic treatment (LOX)Low yield, difficult purification, sequence dependence.
1990s Acid hydrolysis of acetalsHarsh conditions incompatible with sensitive peptides.
2000s Fmoc-Allysine(ethylene acetal)-OH Enabled standard SPPS; acid-labile protecting group.
2024 (Recent) Biomimetic Oxidation (Emenike et al.)Selective oxidation of dimethyl-lysine (Kme2) to allysine using mild oxidants.

Technical Core: Synthesis and Incorporation

Structural Logic of the Building Block

The standard for Solid-Phase Peptide Synthesis (SPPS) is Fmoc-L-allysine ethylene acetal .

  • Why the Acetal? Free aldehydes are reactive; they can undergo aldol condensation or Schiff base formation during SPPS coupling cycles. The ethylene acetal protects the aldehyde as a stable cyclic acetal.

  • Deprotection Trigger: The acetal is acid-labile. It is designed to be removed concurrently with the global cleavage of the peptide from the resin using Trifluoroacetic acid (TFA).

Visualization: Synthetic Workflow

The following diagram illustrates the parallel between the biological generation of allysine and the modern synthetic route using protected building blocks.

AllysineWorkflow cluster_bio Biological Pathway cluster_syn Synthetic Pathway (SPPS) Lysine Lysine Residue (-NH2) LOX Lysyl Oxidase (Enzyme) Lysine->LOX BioAllysine Native Allysine (-CHO) LOX->BioAllysine Crosslink Collagen Crosslink (LNL / Aldol) BioAllysine->Crosslink Spontaneous FmocAA Fmoc-Allysine (Ethylene Acetal) SPPS SPPS Cycles (Coupling/Deprotection) FmocAA->SPPS ProtectedPep Resin-Bound Peptide (Acetal Protected) SPPS->ProtectedPep TFACleavage TFA Cleavage (Global Deprotection) ProtectedPep->TFACleavage SynAllysine Synthetic Peptide Aldehyde TFACleavage->SynAllysine Acetal Hydrolysis

Caption: Comparison of biological allysine generation (red path) vs. synthetic installation via acetal-protected SPPS building blocks (blue path).

Experimental Protocols

Protocol A: Incorporation via SPPS

Objective: Synthesize a peptide containing a site-specific allysine residue.

  • Resin Loading: Use Rink Amide or Wang resin (0.3–0.6 mmol/g).

  • Coupling:

    • Reagent: Fmoc-L-allysine ethylene acetal (3.0 eq).

    • Activator: HATU (2.9 eq) / DIPEA (6.0 eq) or DIC/Oxyma.

    • Time: 2 hours (The acetal adds steric bulk; extended coupling is recommended).

  • Fmoc Deprotection: Standard 20% Piperidine in DMF.[3][4][5][6] Note: The acetal is stable to base.

  • Global Cleavage & Unmasking:

    • Cocktail: TFA/H2O/TIS (95:2.5:2.5) .

    • Duration: 2–3 hours.

    • Mechanism:[5][7] The high concentration of TFA hydrolyzes the ethylene acetal, releasing the free aldehyde and the ethylene glycol byproduct.

    • Precipitation: Precipitate in cold diethyl ether. The aldehyde peptide is now ready for ligation.

Protocol B: Oxime Ligation (Labeling/Stapling)

Objective: React the allysine aldehyde with an alkoxyamine-functionalized payload (e.g., fluorophore or stapling linker).

  • Buffer: Dissolve peptide (1 mM) in 0.1 M Acetate Buffer (pH 4.5) .

    • Why pH 4.5? This pH protonates the aniline catalyst (see below) and accelerates the rate-determining dehydration step while suppressing side reactions.

  • Catalyst: Add Aniline or p-phenylenediamine (10–100 mM). This forms a highly reactive Schiff base intermediate that transimines with the alkoxyamine.

  • Reactant: Add Aminooxy-PEG-Biotin or Bis-aminooxy linker (1.5–5 eq).

  • Incubation: 2–4 hours at Room Temperature.

  • Purification: HPLC (C18 column). The oxime bond is hydrolytically stable at physiological pH.

Protocol C: Reductive Amination (Stapling)

Objective: Create a stable amine linkage (mimicking lysinonorleucine).

  • Conditions: Dissolve allysine-peptide and amine-linker in Phosphate Buffer (pH 6.0).

  • Schiff Base Formation: Allow to equilibrate for 30 mins.

  • Reduction: Add NaCNBH3 (Sodium cyanoborohydride) or Pyridine Borane (20 mM).

    • Note: Avoid NaBH4, which reduces aldehydes to alcohols. NaCNBH3 selectively reduces the imine (Schiff base) over the aldehyde.

Reactivity & Mechanism Visualization

The versatility of allysine lies in its ability to undergo two distinct pathways: Reversible Ligation (Oxime/Hydrazone) and Irreversible Conjugation (Reductive Amination).

AllysineReactivity cluster_oxime Pathway A: Oxime Ligation (Stable, pH Dependent) cluster_redam Pathway B: Reductive Amination (Irreversible, Native Mimic) Allysine Allysine (Aldehyde) Intermediate1 Tetrahedral Intermediate Allysine->Intermediate1 + R-O-NH2 Intermediate2 Schiff Base (Imine) (C=N-R) Allysine->Intermediate2 + R-NH2 Reagent1 R-O-NH2 (Alkoxyamine) Product1 Oxime Linkage (C=N-O-R) Intermediate1->Product1 - H2O (Acid Cat.) Reagent2 R-NH2 (Amine) Product2 Secondary Amine (CH2-NH-R) Intermediate2->Product2 Reduction Reductant NaCNBH3 (Hydride Donor) Reductant->Product2

Caption: Mechanistic divergence of allysine. Pathway A yields oximes (bioconjugation standard), while Pathway B yields secondary amines (mimicking natural cross-links).

Modern Applications in Drug Development[8][9]

Peptide Stapling

Allysine enables "Double-Click" Stapling . By incorporating two allysine residues at positions


 and 

(or

), researchers can react the peptide with a bis-alkoxyamine linker.
  • Advantage: Unlike Ring-Closing Metathesis (RCM) which requires hydrophobic hydrocarbon staples, oxime staples are polar and can improve water solubility.

  • Stability: The resulting macrocycle stabilizes the

    
    -helical conformation, protecting the peptide from proteolytic degradation.
    
Site-Specific Labeling

The recent work by Emenike et al. (2024) highlights the "late-stage" generation of allysine. By oxidizing dimethyl-lysine residues on a fully folded protein, researchers can introduce a single allysine.

  • Application: Attaching PEG chains or toxic payloads (Antibody-Drug Conjugates) specifically at the allysine site without disrupting the protein's tertiary structure.

References

  • Emenike, B., Shahin, S., & Raj, M. (2024). Bioinspired Synthesis of Allysine for Late-Stage Functionalization of Peptides. Angewandte Chemie International Edition.

  • Pinnell, S. R., & Martin, G. R. (1968). The cross-linking of collagen and elastin: enzymatic conversion of lysine in peptide linkage to alpha-aminoadipic-delta-semialdehyde (allysine) by an extract from bone.[8] Proceedings of the National Academy of Sciences.

  • Novabiochem. (n.d.). Fmoc-allysine ethylene acetal Product Guide. Merck/Sigma-Aldrich.

  • Ceballos, J., et al. (2021). Cys–Cys and Cys–Lys Stapling of Unprotected Peptides Enabled by Hypervalent Iodine Reagents. Angewandte Chemie International Edition.

  • Agten, S. M., et al. (2016). Oxime Ligation: A Versatile Method for the Generation of Soluble Synthetic Vaccines. Methods in Molecular Biology.

Sources

Methodological & Application

Application Notes and Protocols for Cbz-L-allysine Ethylene Acetal in Click Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Advanced Bioconjugation

Cbz-L-allysine ethylene acetal is a uniquely functionalized amino acid derivative that serves as a powerful tool for the synthesis of complex peptides and bioconjugates. Its structure incorporates three key features: a terminal alkyne for "click" chemistry, a protected aldehyde in the form of an ethylene acetal, and a carboxybenzyl (Cbz) protected alpha-amine. This trifecta of functionalities allows for a multi-step, orthogonal approach to peptide modification, enabling the site-specific introduction of various moieties such as imaging agents, therapeutic payloads, and polyethylene glycol (PEG) chains.[1]

The terminal alkyne is a bioorthogonal handle that readily participates in highly efficient and specific click reactions, namely the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[2] These reactions are known for their high yields, tolerance of a wide range of functional groups, and mild reaction conditions.[3] The resulting 1,2,3-triazole linkage is exceptionally stable, mimicking the planarity of a peptide bond but being resistant to enzymatic and hydrolytic degradation.[4][5]

The ethylene acetal serves as a stable protecting group for a latent aldehyde functionality.[6] This aldehyde can be unmasked under mild acidic conditions after the click reaction has been performed, providing a secondary site for conjugation through chemistries like oxime or hydrazone ligation.[7] The Cbz protecting group on the alpha-amine makes this amino acid derivative particularly suitable for use in Boc-based solid-phase peptide synthesis (SPPS).[8]

This application note provides a comprehensive guide to the use of Cbz-L-allysine ethylene acetal, from its incorporation into peptides via Boc-SPPS to its subsequent modification using click chemistry and the final deprotection strategies.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of Cbz-L-allysine ethylene acetal is crucial for its successful application.

PropertyValueReference
Chemical Name N-Carboxybenzyl-L-allysine ethylene acetalN/A
CAS Number 852822-01-6[7]
Molecular Formula C₁₈H₂₃NO₆[7]
Molecular Weight 323.35 g/mol [7]
Appearance White to off-white solidSupplier Data
Solubility Soluble in organic solvents such as DMF, DCM, and DMSO.General Knowledge
Storage Store at 2-8°C, desiccated.General Knowledge

Handling Precautions:

  • Handle in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

Experimental Workflows and Protocols

The following sections detail the experimental procedures for incorporating Cbz-L-allysine ethylene acetal into a peptide sequence and its subsequent modification via click chemistry.

Logical Workflow for Peptide Synthesis and Modification

The overall strategy involves a sequential process of peptide synthesis, on-resin click chemistry, and a final multi-step deprotection and cleavage.

G cluster_0 Boc-SPPS cluster_1 On-Resin Click Chemistry cluster_2 Deprotection & Cleavage start Start with Boc-protected amino acid loaded resin deprotect1 Boc Deprotection (TFA/DCM) start->deprotect1 couple1 Couple next Boc-amino acid deprotect1->couple1 deprotect2 Boc Deprotection couple1->deprotect2 couple_alkyne Couple Cbz-L-allysine ethylene acetal deprotect2->couple_alkyne deprotect3 Boc Deprotection couple_alkyne->deprotect3 couple_final Couple final Boc-amino acid(s) deprotect3->couple_final click_reaction CuAAC or SPAAC with azide-modifier couple_final->click_reaction Peptide with alkyne handle cbz_deprotect Cbz Deprotection (Hydrogenolysis) click_reaction->cbz_deprotect Modified peptide on resin acetal_deprotect Acetal Deprotection (Mild Acid) cbz_deprotect->acetal_deprotect cleavage Cleavage from Resin & side-chain deprotection (e.g., HF or TFMSA) acetal_deprotect->cleavage purify Purification (RP-HPLC) cleavage->purify

Caption: Workflow for peptide synthesis and modification.

Protocol 1: Incorporation of Cbz-L-allysine Ethylene Acetal via Boc-SPPS

This protocol outlines the manual solid-phase synthesis of a peptide containing Cbz-L-allysine ethylene acetal using Boc chemistry.[1][9]

Materials:

  • Boc-protected amino acid-loaded resin (e.g., Merrifield or PAM resin)[9]

  • Boc-protected amino acids

  • Cbz-L-allysine ethylene acetal

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

  • Washing solvents (DCM, DMF, Isopropanol)

  • Nitrogen gas for agitation

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes in a peptide synthesis vessel.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin.[8]

    • Agitate with nitrogen for 2 minutes.

    • Drain the solution.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[9]

    • Drain and wash the resin thoroughly with DCM (3x), Isopropanol (2x), and DMF (3x).

  • Neutralization:

    • Add a solution of 10% DIEA in DCM to the resin and agitate for 2 minutes.[9]

    • Repeat the neutralization step.

    • Wash the resin with DCM (3x) and DMF (3x).

  • Amino Acid Coupling:

    • Dissolve the Boc-protected amino acid (3-4 equivalents relative to resin loading) and coupling reagent (e.g., HBTU, 3-4 equivalents) in DMF.

    • Add DIEA (6-8 equivalents) to the solution and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Causality: Using an excess of reagents drives the coupling reaction to completion, which is a fundamental principle of SPPS.[10]

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-6 for each amino acid in the sequence.

  • Incorporation of Cbz-L-allysine Ethylene Acetal: Follow the standard coupling protocol (step 4) using Cbz-L-allysine ethylene acetal.

  • Final Boc Deprotection: After coupling the final amino acid, perform a final Boc deprotection (step 2).

Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the on-resin click reaction between the alkyne-containing peptide and an azide-modified molecule.[11][]

Materials:

  • Peptide-resin from Protocol 1

  • Azide-modified molecule of interest (e.g., fluorescent dye, biotin-azide)

  • Copper(I) bromide (CuBr) or Copper(II) sulfate (CuSO₄) with a reducing agent

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-coordinating ligand

  • Dimethyl sulfoxide (DMSO) or a mixture of DMF and water

  • Nitrogen gas

Procedure:

  • Resin Preparation: Swell the alkyne-functionalized peptide-resin in the chosen reaction solvent (e.g., DMSO or DMF/water) for 30 minutes.

  • Reagent Preparation:

    • Prepare a stock solution of the azide-modified molecule (5-10 equivalents) in the reaction solvent.

    • Prepare a stock solution of CuSO₄ (0.1-0.2 equivalents) and sodium ascorbate (0.5-1.0 equivalent) in water. If using CuBr, prepare a solution in DMSO.

    • Prepare a stock solution of TBTA (0.1-0.2 equivalents) in DMSO.

    • Causality: TBTA is a ligand that stabilizes the Cu(I) oxidation state and prevents unwanted side reactions. Sodium ascorbate acts as a reducing agent to generate Cu(I) in situ from CuSO₄.[]

  • Click Reaction:

    • Drain the solvent from the resin.

    • Add the azide solution to the resin.

    • Add the TBTA solution.

    • Add the CuSO₄ solution followed by the sodium ascorbate solution (or add the CuBr solution).

    • Agitate the reaction mixture under a nitrogen atmosphere at room temperature for 12-24 hours.

  • Washing:

    • Drain the reaction mixture.

    • Wash the resin extensively with the reaction solvent, water, DMF, and DCM to remove copper salts and excess reagents. A wash with a dilute solution of sodium diethyldithiocarbamate can aid in copper removal.

  • Drying: Dry the resin under vacuum.

Protocol 3: On-Resin Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry method, which is advantageous when working with biomolecules that are sensitive to copper.[8]

Materials:

  • Peptide-resin from Protocol 1

  • Strain-promoted alkyne (e.g., DBCO, BCN) modified molecule of interest

  • Reaction solvent (e.g., DMF, DMSO, or aqueous buffers)

Procedure:

  • Resin Preparation: Swell the alkyne-functionalized peptide-resin in the reaction solvent for 30 minutes.

  • Reagent Preparation: Prepare a solution of the strain-promoted alkyne-modified molecule (2-5 equivalents) in the reaction solvent.

  • Click Reaction:

    • Drain the solvent from the resin.

    • Add the solution of the strain-promoted alkyne to the resin.

    • Agitate at room temperature for 2-12 hours. The reaction progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.

    • Causality: The high ring strain of cyclooctynes provides the thermodynamic driving force for the reaction to proceed without a catalyst.[8]

  • Washing: Drain the reaction solution and wash the resin thoroughly with the reaction solvent, followed by DMF and DCM.

  • Drying: Dry the resin under vacuum.

Protocol 4: Deprotection and Cleavage

This protocol describes the sequential deprotection of the Cbz and ethylene acetal groups, followed by cleavage from the resin.

Materials:

  • Modified peptide-resin from Protocol 2 or 3

  • Palladium on carbon (Pd/C, 10%)

  • Hydrogen gas source or a hydrogen donor (e.g., ammonium formate)

  • Methanol or another suitable solvent for hydrogenolysis

  • Aqueous trifluoroacetic acid (TFA) solution (e.g., 95% TFA in water)

  • Cleavage cocktail appropriate for the resin and other side-chain protecting groups (e.g., HF or TFMSA for Merrifield resin)[8]

  • Cold diethyl ether

Procedure:

  • Cbz Deprotection (Hydrogenolysis):

    • Swell the resin in a suitable solvent like methanol.

    • Add Pd/C catalyst (catalytic amount).

    • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) for 4-16 hours.

    • Filter the resin to remove the catalyst and wash thoroughly.

    • Note: This step is performed on the fully protected peptide on the resin. The triazole ring is stable to these conditions.[5]

  • Ethylene Acetal Deprotection:

    • Treat the resin with an aqueous TFA solution (e.g., 50-95% TFA in water) for 1-2 hours at room temperature.

    • Wash the resin with water, followed by DMF and DCM.

  • Cleavage from Resin and Final Deprotection:

    • Dry the resin thoroughly.

    • Perform the final cleavage using a strong acid cocktail suitable for Boc-SPPS, such as anhydrous HF or TFMSA. The specific cocktail will depend on the other amino acid side-chain protecting groups present in the peptide.[13]

    • Safety Precaution: Anhydrous HF is extremely hazardous and should only be handled in a specialized apparatus by trained personnel.

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to collect the crude peptide pellet.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Coupling during SPPS - Steric hindrance of the amino acid.- Peptide aggregation on the resin.- Use a more potent coupling reagent (e.g., HATU).- Double couple the amino acid.- Use a different solvent system (e.g., NMP instead of DMF).
Low Yield in CuAAC Reaction - Inactive Cu(I) catalyst.- Poor solubility of reagents.- Steric hindrance around the alkyne.- Ensure the use of fresh sodium ascorbate and degassed solvents.- Increase the concentration of the copper ligand (TBTA).- Use a solvent system that ensures the solubility of all components.
Side Reactions during Cleavage - Inappropriate cleavage cocktail for the protecting groups used.- Scavengers not used or used in insufficient amounts.- Carefully select the cleavage cocktail based on the amino acid composition of the peptide.- Use appropriate scavengers (e.g., anisole, thioanisole) to trap reactive carbocations.[14]
Incomplete Cbz Deprotection - Catalyst poisoning.- Insufficient reaction time or hydrogen pressure.- Use fresh catalyst.- Ensure the reaction is performed under an inert atmosphere before introducing hydrogen.- Increase reaction time or hydrogen pressure.

Conclusion

Cbz-L-allysine ethylene acetal is a highly valuable and versatile building block for the synthesis of modified peptides. Its compatibility with Boc-SPPS and the orthogonality of its protecting groups allow for a stepwise and controlled introduction of functionalities. The protocols provided herein offer a comprehensive guide for researchers to successfully incorporate this amino acid into their peptide synthesis workflows and utilize the power of click chemistry for creating novel bioconjugates for a wide range of applications in research, diagnostics, and therapeutics.

References

  • Boc Solid Phase Peptide Synthesis Methods. (n.d.). Retrieved from a generic peptide synthesis resource.
  • Click Cyclization on Resin. (n.d.). Aapptec Peptides.
  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.).
  • Basic procedures | Fmoc Solid Phase Peptide Synthesis: A Practical Approach. (n.d.). Oxford Academic. Retrieved from [Link]

  • Peptide Conjugation via CuAAC 'Click' Chemistry. (2013). Molecules, 18(11), 13148-13173.
  • Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids. (2025). ACS Sustainable Chemistry & Engineering.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
  • Click Chemistry: A valuable tool for peptide and protein modification. (2021). Bachem.
  • Click Chemistry in Peptide-Based Drug Design. (2015). Molecules, 20(11), 19859-19881.
  • Click Chemistry in Peptide Synthesis | CuAAC & SPAAC. (n.d.).
  • Orthogonal click reactions enable the synthesis of ECM-mimetic PEG hydrogels without multi-arm precursors. (2017).
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry, 10, 983221.
  • Constraining and Modifying Peptides Using Pd‐Mediated Cysteine Allylation. (2024). Chemistry–A European Journal, 30(1).
  • Boc Resin Cleavage Protocol. (n.d.). Sigma-Aldrich.
  • 1H-1,2,3-Triazole: From Structure to Function and Catalysis. (2021).
  • Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? (2014). ResearchGate. Retrieved from [Link]

  • Click‐Triggered Bioorthogonal Bond‐Cleavage Reactions. (2026).
  • A peptide‐based coating toolbox to enable click chemistry on polymers, metals, and silicon through sortagging. (2021). Biotechnology and Bioengineering, 118(6), 2353-2365.
  • A Backbone Linker for BOC-Based Peptide Synthesis and On-Resin Cyclization. (2000). The Journal of Organic Chemistry, 65(23), 7823-7831.
  • Synthesis of 1,2,3-Triazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Methods and protocols of modern solid phase peptide synthesis. (2014). Methods in Molecular Biology, 1146, 3-26.
  • Click Chemistry in Peptide Synthesis. (2024). LifeTein. Retrieved from [Link]

  • 1H‐1,2,3‐Triazole: From Structure to Function and Catalysis. (2021).
  • Bachem Peptide Guide. (n.d.). Bachem.
  • Bioinspired Synthesis of Allysine for Late-Stage Functionalization of Peptides. (2024). Journal of the American Chemical Society.
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic

Sources

Unlocking Protein Interactions: Cbz-L-allysine Ethylene Acetal as a Versatile Precursor for Cross-Linking Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The intricate dance of proteins within a cell governs nearly every biological process. Understanding these interactions is paramount in fundamental research and is a cornerstone of modern drug development. Chemical cross-linking, coupled with mass spectrometry (XL-MS), has emerged as a powerful technique to capture transient and stable protein-protein interactions, providing valuable distance constraints to elucidate protein complex architecture and conformational changes.[1] This application note details the use of a unique chemical tool, N-α-Carbobenzyloxy-L-allysine ethylene acetal (Cbz-L-allysine ethylene acetal), as a precursor for generating a highly reactive aldehyde handle for targeted protein cross-linking. The strategic use of orthogonal protecting groups (Cbz and acetal) allows for a controlled, stepwise activation of the cross-linking moiety, offering researchers enhanced precision in their investigations of protein structure and function.

The Power of a Masked Aldehyde: The Cbz-L-allysine Ethylene Acetal Advantage

Cbz-L-allysine ethylene acetal provides a stable, masked form of the reactive amino acid allysine. Allysine, with its aldehyde functional group, is a powerful tool for forming covalent bonds with primary amines, such as the side chain of lysine residues, through reductive amination.[2] However, the inherent reactivity of aldehydes can lead to non-specific reactions if present during peptide synthesis or initial protein handling. The dual protection strategy of Cbz-L-allysine ethylene acetal circumvents this issue:

  • The Carbobenzyloxy (Cbz) Group: This protecting group on the α-amine allows for standard peptide synthesis protocols. Its removal is typically achieved under conditions that are orthogonal to the deprotection of the acetal group.

  • The Ethylene Acetal Group: This masks the reactive aldehyde of the allysine side chain, rendering it inert to nucleophilic attack during initial experimental steps. The acetal can be removed under mild acidic conditions to reveal the aldehyde at the desired stage of the experiment.[3]

This sequential deprotection strategy offers precise temporal control over the activation of the cross-linking agent, minimizing off-target reactions and enhancing the specificity of the cross-linking study.

Physicochemical Properties and Handling

A clear understanding of the precursor's properties is essential for its successful application.

PropertyValueSource
Chemical Name N-α-Carbobenzyloxy-L-allysine ethylene acetal-
Synonyms (S)-2-(Benzyloxycarbonylamino)-5-(1,3-dioxolan-2-yl)pentanoic acid-
CAS Number 215054-80-1
Molecular Formula C₁₈H₂₅NO₆-
Molecular Weight 367.40 g/mol -
Appearance White to off-white crystalline powder
Solubility Soluble in organic solvents such as DMF, DMSO, and methanol.-
Storage Store at 2-8°C, protected from moisture.[4]

Safety Precautions: Handle Cbz-L-allysine ethylene acetal in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Experimental Protocols: A Stepwise Guide to Cross-Linking

This section provides a detailed workflow for the use of Cbz-L-allysine ethylene acetal in protein cross-linking studies. The protocol is divided into three main stages:

  • Optional: Incorporation into a Peptide or Protein (if applicable)

  • Sequential Deprotection to Generate the Aldehyde

  • Reductive Amination for Protein Cross-Linking

  • Analysis of Cross-Linked Products

Protocol 1: Sequential Deprotection of Cbz-L-allysine Ethylene Acetal

This protocol describes the deprotection of the free amino acid derivative. If incorporated into a peptide, similar conditions can be adapted. The key is the orthogonal nature of the deprotection steps.[5]

A. Cbz Group Deprotection (Hydrogenolysis)

This method is mild and highly selective for the Cbz group, leaving the acetal intact.[6]

Materials:

  • Cbz-L-allysine ethylene acetal

  • Methanol (MeOH), anhydrous

  • Palladium on carbon (Pd/C), 10%

  • Hydrogen (H₂) gas supply with balloon or hydrogenation apparatus

  • Inert gas (Argon or Nitrogen)

  • Celite®

Procedure:

  • Dissolve Cbz-L-allysine ethylene acetal (1 equivalent) in anhydrous MeOH in a round-bottom flask equipped with a magnetic stir bar.

  • Carefully add 10% Pd/C (approximately 10% by weight of the starting material) to the solution.

  • Purge the flask with an inert gas (Argon or Nitrogen).

  • Introduce H₂ gas (e.g., via a balloon) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Rinse the Celite® pad with additional MeOH.

  • Concentrate the filtrate under reduced pressure to obtain L-allysine ethylene acetal.

B. Acetal Group Deprotection (Mild Acidic Hydrolysis)

This step unmasks the aldehyde and should be performed immediately before the cross-linking reaction. The conditions must be mild to avoid protein denaturation.[7]

Materials:

  • L-allysine ethylene acetal (from the previous step)

  • Aqueous buffer compatible with the target protein (e.g., 50 mM MES buffer, pH 6.0)

  • Mild acid (e.g., 0.1 M HCl, added dropwise to adjust pH)

Procedure:

  • Dissolve the L-allysine ethylene acetal in the chosen aqueous buffer.

  • Carefully adjust the pH of the solution to approximately 4-5 by the dropwise addition of a mild acid.

  • Incubate the reaction at room temperature for 1-2 hours, or at 37°C for a shorter duration, monitoring the conversion to the aldehyde by a suitable method (e.g., reaction with a colorimetric aldehyde-reactive probe).

  • Once deprotection is complete, the solution containing the generated L-allysine can be used directly in the subsequent cross-linking reaction. It is crucial to neutralize the pH to the optimal range for the cross-linking reaction before adding the protein.

Experimental Workflow Diagram

G cluster_0 Precursor Activation cluster_1 Cross-Linking & Analysis Cbz-L-allysine_ethylene_acetal Cbz-L-allysine ethylene acetal L-allysine_ethylene_acetal L-allysine ethylene acetal Cbz-L-allysine_ethylene_acetal->L-allysine_ethylene_acetal Cbz Deprotection (Hydrogenolysis) L-allysine L-allysine (active aldehyde) L-allysine_ethylene_acetal->L-allysine Acetal Deprotection (Mild Acid Hydrolysis) Cross-linked_Complex Cross-linked Protein Complex L-allysine->Cross-linked_Complex Reductive Amination (with NaCNBH₃) Protein_Complex Target Protein(s) Protein_Complex->Cross-linked_Complex Analysis SDS-PAGE, Western Blot, Mass Spectrometry Cross-linked_Complex->Analysis

Caption: Workflow for cross-linking using Cbz-L-allysine ethylene acetal.

Protocol 2: Reductive Amination for Protein Cross-Linking

This protocol outlines the cross-linking of a target protein or protein complex using the in situ generated L-allysine.

Materials:

  • Solution of L-allysine (from Protocol 1B)

  • Target protein(s) in a suitable buffer (e.g., 100 mM HEPES or phosphate buffer, pH 7.0-7.5)

  • Sodium cyanoborohydride (NaCNBH₃) solution (freshly prepared, e.g., 1 M in water)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine)

Procedure:

  • To the solution of the target protein(s) (e.g., at a concentration of 1-5 mg/mL), add the freshly deprotected L-allysine solution to achieve the desired final concentration (a molar excess of the cross-linker over the protein is typically used, which may require optimization, e.g., 10 to 100-fold molar excess).

  • Allow the aldehyde to react with the protein's primary amines (lysine side chains and N-termini) for 30-60 minutes at room temperature to form the Schiff base intermediate.[8]

  • Add NaCNBH₃ to a final concentration of 20-50 mM. Caution: NaCNBH₃ is toxic and should be handled with care in a fume hood.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM to consume any unreacted aldehyde.

  • The cross-linked protein sample is now ready for downstream analysis.

Protocol 3: Analysis of Cross-Linked Products

The extent of cross-linking and the identification of cross-linked sites can be determined by several methods.

A. SDS-PAGE and Western Blotting

  • Analyze the cross-linked and control (non-cross-linked) protein samples by SDS-PAGE.

  • Successful intermolecular cross-linking will result in the appearance of higher molecular weight bands corresponding to the cross-linked protein species.

  • Visualize the bands by Coomassie staining or perform a Western blot using an antibody specific to one of the target proteins to confirm the identity of the cross-linked species.

B. Mass Spectrometry (XL-MS)

For detailed structural information, identification of the cross-linked residues is essential.[9]

  • Protein Digestion: Excise the cross-linked protein bands from the SDS-PAGE gel or use the in-solution cross-linked sample. Reduce, alkylate, and digest the proteins with a protease such as trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]

  • Data Analysis: Use specialized cross-linking data analysis software (e.g., pLink, MeroX, XlinkX) to identify the cross-linked peptides. The software searches for pairs of peptides that are covalently linked by the allysine-derived cross-linker, taking into account the mass of the cross-linker remnant.

Logical Flow for Cross-Linking Analysis

G Start Cross-linked Protein Sample SDS_PAGE SDS-PAGE Analysis Start->SDS_PAGE In_Solution_Digestion In-Solution Digestion (e.g., Trypsin) Start->In_Solution_Digestion Higher_MW_Bands Observe Higher Molecular Weight Bands? SDS_PAGE->Higher_MW_Bands In_Gel_Digestion In-Gel Digestion (e.g., Trypsin) Higher_MW_Bands->In_Gel_Digestion Yes End Structural Insights Higher_MW_Bands->End No (Troubleshoot) LC_MSMS LC-MS/MS Analysis of Peptides In_Gel_Digestion->LC_MSMS In_Solution_Digestion->LC_MSMS XL_Software Cross-Link Identification Software LC_MSMS->XL_Software Identify_XL_Peptides Identify Cross-Linked Peptides and Residues XL_Software->Identify_XL_Peptides Structural_Modeling Structural Modeling & Interpretation Identify_XL_Peptides->Structural_Modeling Structural_Modeling->End

Caption: Decision and workflow diagram for the analysis of cross-linked proteins.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No or low cross-linking efficiency Incomplete deprotection of the acetal group.Optimize acetal deprotection conditions (e.g., slightly lower pH, longer incubation time). Ensure the deprotected aldehyde is used promptly.
Suboptimal pH for reductive amination.Ensure the pH of the reaction buffer is between 7.0 and 7.5 for efficient Schiff base formation and reduction.
Insufficient concentration of cross-linker.Increase the molar excess of the L-allysine precursor relative to the protein.
Inaccessible lysine residues on the protein surface.Consider denaturing conditions if preserving the native structure is not critical, or use a longer spacer arm cross-linker if available.
Protein precipitation during reaction Inappropriate buffer conditions.Screen different buffers and buffer strengths. Ensure the final concentration of any organic solvent from the precursor stock is low.
High concentration of cross-linker.Reduce the concentration of the cross-linker.
Non-specific cross-linking Overly harsh reaction conditions.Reduce reaction time and/or temperature. Decrease the concentration of the cross-linker.
Difficulty in identifying cross-linked peptides by MS Low abundance of cross-linked peptides.Enrich for cross-linked peptides using size-exclusion or ion-exchange chromatography after digestion.[11]
Complex fragmentation spectra.Use advanced fragmentation techniques (e.g., ETD, HCD) and specialized software designed for cross-link analysis.[10]

Applications in Research and Drug Development

The use of Cbz-L-allysine ethylene acetal as a cross-linking precursor offers significant advantages in various research areas:

  • Structural Biology: Elucidating the three-dimensional architecture of protein complexes by providing distance constraints for computational modeling.[1]

  • Interactomics: Identifying novel protein-protein interactions within complex biological samples.

  • Drug Discovery: Studying the binding site and mechanism of action of small molecule drugs that modulate protein-protein interactions.

  • Conformational Analysis: Capturing and characterizing different conformational states of proteins.

Conclusion

Cbz-L-allysine ethylene acetal is a powerful and versatile tool for researchers studying protein interactions. Its dual-protected design allows for the strategic and controlled introduction of a reactive aldehyde group, enabling site-specific cross-linking with high efficiency. The detailed protocols and troubleshooting guide provided in this application note will empower researchers, scientists, and drug development professionals to effectively utilize this precursor in their quest to unravel the complexities of the proteome.

References

  • Scattolin, T., Gharbaoui, T., & Chen, C. Y. (2022). A mild and efficient deprotection of Cbz, Alloc, and methyl carbamate protected amines. Organic Letters, 24(21), 3736–3740. Available at: [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • Barany, G., & Merrifield, R. B. (1979). A new amino protecting group, removable by a mild acid treatment. In Peptides: Proceedings of the 5th American Peptide Symposium (pp. 284-287).
  • Leitner, A., Faini, M., Stengel, F., & Aebersold, R. (2014). Crosslinking-mass spectrometry: a powerful tool for protein structure and interaction analysis. Angewandte Chemie International Edition, 53(1), 2-20. Available at: [Link]

  • Patil, S., Bedre, A., Gade, V., Jopale, M., Bhagat, R., & Pise, A. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Synthetic Communications, 53(18), 1545-1558. Available at: [Link]

  • Shirini, F., Zolfigol, M. A., & Safari, A. (2004). An efficient procedure for deprotection of acetals under mild and heterogeneous conditions. Bulletin of the Korean Chemical Society, 25(7), 1075-1076.
  • O'Reilly, F. M., & Rappsilber, J. (2018). Cross-linking mass spectrometry: methods and applications in structural, molecular and systems biology. Nature structural & molecular biology, 25(11), 1000-1008. Available at: [Link]

  • Götze, M., Pettelkau, J., Schaks, S., Bosse, K., Ihling, C. H., & Sinz, A. (2012). MeroX: a software tool for the identification of cross-linked peptides by high-resolution mass spectrometry. Journal of the American Society for Mass Spectrometry, 23(1), 76-87. Available at: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Deperon, M., et al. (2016). Site-selective incorporation and ligation of protein aldehydes. Organic & Biomolecular Chemistry, 14(27), 6439-6453. Available at: [Link]

  • Houseman, B. T., Huh, J. H., & Mrksich, M. (2002). An improved procedure for the direct coupling of carbohydrates to proteins via reductive amination. Journal of organic chemistry, 67(23), 8081-8084. Available at: [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. Available at: [Link]

  • O'Reilly, F. (2022, January 16). Developing crosslinking mass spectrometry. [Video]. YouTube. Available at: [Link]

Sources

Application Note: Versatile Synthesis of Cyclic Peptides Using Cbz-L-allysine Ethylene Acetal as a Multi-Functional Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Cyclic peptides are a prominent class of therapeutic molecules, prized for their high receptor affinity, specificity, and enhanced metabolic stability compared to their linear counterparts.[1] A significant challenge in their synthesis lies in achieving efficient and regioselective cyclization.[2] This guide details the strategic application of Nα-Carboxybenzyl-L-allysine ethylene acetal (Cbz-L-allysine ethylene acetal), a uniquely versatile amino acid derivative, in solid-phase peptide synthesis (SPPS) to construct diverse cyclic peptide architectures. This building block features three key functionalities: a temporarily protected Nα-amine (Cbz), a masked aldehyde (ethylene acetal), and a terminal alkene. Each of these can be selectively addressed to enable various on-resin cyclization strategies, including side-chain lactamization and ring-closing metathesis (RCM). We provide detailed, field-tested protocols for the incorporation of this building block and subsequent on-resin cyclization, cleavage, and characterization, offering researchers a robust platform for drug discovery and development.

Introduction: The Strategic Advantage of Cbz-L-allysine Ethylene Acetal

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the stepwise assembly of amino acids on an insoluble resin support.[3] This method simplifies purification by allowing excess reagents and byproducts to be washed away after each coupling and deprotection step.[4][5] For cyclic peptides, performing the cyclization step while the peptide is still attached to the resin ("on-resin cyclization") is highly advantageous. It leverages a "pseudo-dilution" effect that favors intramolecular cyclization over intermolecular oligomerization, a common side reaction in solution-phase cyclizations.[6]

The choice of building blocks is critical for success. Cbz-L-allysine ethylene acetal is a powerful tool for several reasons:

  • Orthogonal Protection: The Nα-Cbz group is stable to the standard Fmoc deprotection conditions (piperidine) but can be removed orthogonally, typically via hydrogenolysis. This allows for selective deprotection of the side-chain amine for cyclization.

  • Masked Aldehyde: The ethylene acetal protects a highly reactive aldehyde functionality in the side chain.[7] Aldehydes are valuable chemical handles for various bioconjugation chemistries.[8][9] The acetal is stable throughout SPPS and can be deprotected post-synthesis under mild acidic conditions.[10]

  • Terminal Alkene: The allyl group provides a reactive handle for carbon-carbon bond-forming reactions, most notably Ring-Closing Metathesis (RCM), which can be used to form stable, non-native hydrocarbon bridges ("staples") within a peptide.[11][12]

This multi-functionality allows for the rational design of complex cyclic structures from a single, versatile precursor.

General Workflow Overview

The synthesis of cyclic peptides using Cbz-L-allysine ethylene acetal follows a modular workflow. The initial steps involve standard Fmoc-based SPPS to assemble the linear peptide, followed by the incorporation of the key allysine building block. The subsequent steps diverge based on the desired cyclization strategy.

Workflow cluster_0 Linear Peptide Assembly (SPPS) cluster_1 On-Resin Cyclization cluster_2 Final Processing Resin Start with Resin Fmoc_SPPS Standard Fmoc-SPPS Cycles (Deprotection & Coupling) Resin->Fmoc_SPPS Incorp Incorporate Cbz-L-allysine ethylene acetal Fmoc_SPPS->Incorp Completion Complete Linear Peptide Sequence Incorp->Completion Lactam Strategy A: Lactam Bridge Completion->Lactam Orthogonal Deprotection RCM Strategy B: Ring-Closing Metathesis Completion->RCM Introduce 2nd alkene residue Cleavage Cleavage from Resin & Side-Chain Deprotection Lactam->Cleavage RCM->Cleavage Purify RP-HPLC Purification Cleavage->Purify Characterize MS & HPLC Analysis Purify->Characterize

Figure 1: General workflow for cyclic peptide synthesis.

Detailed Protocols

Materials and General SPPS Procedures
  • Resin: Rink Amide resin is suitable for producing C-terminal amide peptides.

  • Solvents: HPLC-grade Dimethylformamide (DMF), Dichloromethane (DCM).

  • Reagents: Fmoc-protected amino acids, Piperidine, Diisopropylethylamine (DIEA), coupling reagents like HBTU/HATU, Trifluoroacetic acid (TFA).

  • Scavengers: Triisopropylsilane (TIS), Water.

Standard SPPS Cycle: The general process involves anchoring the first amino acid to the resin, followed by iterative cycles of Nα-Fmoc deprotection and coupling of the next amino acid until the linear sequence is complete.[4][13]

  • Swell Resin: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

  • Wash: Wash the resin thoroughly with DMF (5-7 times).

  • Coupling: Add the next Fmoc-amino acid (4 eq), HBTU (3.9 eq), and DIEA (8 eq) in DMF. Agitate for 1-2 hours.

  • Wash: Wash the resin with DMF (5-7 times).

  • Confirmation: Perform a Kaiser test to confirm the completion of the coupling. Repeat coupling if necessary.

Strategy A: Side-Chain Lactam Bridge Formation

This strategy creates a stable amide bond between the side chain of the allysine precursor (after Cbz deprotection) and the side chain of an acidic amino acid (e.g., Aspartic or Glutamic acid).[14][15]

Cyclization Scheme:

Lactamization Resin-Peptide-Asp(OAll)-...-Lys(Cbz)-... Resin-Peptide-Asp(OAll)-...-Lys(Cbz)-... Resin-Peptide-Asp(OH)-...-Lys(Cbz)-... Resin-Peptide-Asp(OH)-...-Lys(Cbz)-... Resin-Peptide-Asp(OAll)-...-Lys(Cbz)-...->Resin-Peptide-Asp(OH)-...-Lys(Cbz)-... 1. Pd(PPh₃)₄   PhSiH₃ Resin-Peptide-Asp(OH)-...-Lys(H₂)-... Resin-Peptide-Asp(OH)-...-Lys(H₂)-... Resin-Peptide-Asp(OH)-...-Lys(Cbz)-...->Resin-Peptide-Asp(OH)-...-Lys(H₂)-... 2. H₂ / Pd/C Resin-Peptide-cyclo(Asp-...-Lys)-... Resin-Peptide-cyclo(Asp-...-Lys)-... Resin-Peptide-Asp(OH)-...-Lys(H₂)-...->Resin-Peptide-cyclo(Asp-...-Lys)-... 3. HBTU/DIEA   On-Resin

Figure 2: On-resin lactam bridge formation workflow.

Protocol:

  • Linear Peptide Synthesis: Synthesize the linear peptide on Rink Amide resin using standard Fmoc-SPPS. Incorporate Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH at the desired position. Incorporate Cbz-L-allysine ethylene acetal at the other position of the desired bridge. Ensure the N-terminal Fmoc group is removed after the final coupling.

  • Allyl Deprotection: Swell the resin in DCM. Add Pd(PPh₃)₄ (0.3 eq) and Phenylsilane (PhSiH₃, 25 eq) in DCM. Bubble with argon and agitate for 2 hours. Wash thoroughly with DCM, 0.5% DIEA in DMF, and DMF. This selectively removes the allyl ester from the Asp/Glu side chain, exposing the carboxylic acid.

  • Cbz Deprotection: Suspend the resin in DMF/MeOH (1:1). Add Palladium on carbon (Pd/C, 10% w/w) and agitate under a hydrogen atmosphere (balloon) for 12-16 hours.[16] This step removes the Cbz group, exposing the side-chain amine of the allysine residue.

    • Causality Note: Hydrogenolysis is a mild method for Cbz removal that is orthogonal to the acid-labile side-chain protecting groups (e.g., tBu, Trt) and the resin linker.

  • On-Resin Cyclization: Swell the deprotected resin in DMF. Add HBTU (4 eq) and DIEA (8 eq). Agitate at room temperature for 12-24 hours. Monitor the reaction using a test cleavage and LC-MS analysis.

    • Expertise Note: The on-resin approach minimizes intermolecular side reactions that are common in solution-phase cyclizations of unprotected peptides.[6]

  • Cleavage and Final Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours. This cleaves the peptide from the resin and removes remaining side-chain protecting groups, including the ethylene acetal.[17]

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using reverse-phase HPLC (RP-HPLC).[18]

Strategy B: Ring-Closing Metathesis (RCM) for Hydrocarbon Stapling

This approach utilizes the terminal alkene of the allysine side chain and a second alkenyl side chain (e.g., from another allysine or allylglycine residue) to form a covalent, all-carbon bridge.[11] This "stapling" can enforce helical structures and improve cell permeability.[19]

RCM Scheme:

RCM Resin-Peptide-Allysine(alkene)-...-Allysine(alkene)-... Resin-Peptide-Allysine(alkene)-...-Allysine(alkene)-... Resin-Peptide-cyclo(staple)-... Resin-Peptide-cyclo(staple)-... Resin-Peptide-Allysine(alkene)-...-Allysine(alkene)-...->Resin-Peptide-cyclo(staple)-... Grubbs' Catalyst (1st or 2nd Gen) DCE, 40-60°C

Sources

Troubleshooting & Optimization

optimizing coupling efficiency of Cbz-L-allysine ethylene acetal in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cbz-L-Allysine Ethylene Acetal Topic: Optimizing Coupling Efficiency in Solid-Phase Peptide Synthesis (SPPS)

Executive Summary

You are working with Cbz-L-allysine ethylene acetal , a protected precursor to L-allysine (2-amino-6-oxohexanoic acid). This residue is critical for introducing aldehyde functionalities into peptides for bio-orthogonal ligation (e.g., oxime/hydrazone ligation) or cyclization.

The Core Challenge: The ethylene acetal side chain creates significant steric bulk, and the hydrophobic Cbz (benzyloxycarbonyl) group can induce aggregation. Furthermore, the acetal moiety is acid-labile, requiring careful handling to prevent premature hydrolysis to the aldehyde.

This guide provides optimized protocols to maximize coupling density while preserving the integrity of the acetal protection.

Part 1: Pre-Coupling Critical Check (The "Go/No-Go" Phase)

Before initiating the reaction, verify your strategy against these chemical constraints.

ParameterConstraintConsequence of Failure
N-Terminal Protection Cbz Group CRITICAL: The Cbz group is not removable by Piperidine (Fmoc SPPS) or TFA (Boc SPPS). It requires HF, TFMSA, or Hydrogenolysis. Implication: This residue must be the final N-terminal cap or used in Boc chemistry where Cbz is stable to TFA deprotection cycles.
Side-Chain Protection Ethylene Acetal Acid Labile. Stable to base (Piperidine/DIEA). Implication: If you treat this with TFA (e.g., cleavage), it will hydrolyze to the aldehyde. If you need the acetal intact off-resin, you cannot use TFA cleavage.
Solubility HydrophobicThe acetal + Cbz combination is highly lipophilic. Dissolution in pure DMF may be slow.

Part 2: Optimized Coupling Protocol

The steric hindrance of the ethylene acetal requires a "Power Coupling" strategy. Standard DIC/HOBt is often insufficient.

Reagents & Stoichiometry
  • Amino Acid: Cbz-L-allysine ethylene acetal (3.0 – 4.0 equivalents relative to resin loading).

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.

  • Base: DIEA (Diisopropylethylamine) (6.0 – 8.0 equivalents).

  • Solvent: DMF (N,N-dimethylformamide) or NMP (N-methyl-2-pyrrolidone). Recommendation: Use NMP for better swelling of bulky residues.

Step-by-Step Workflow
  • Resin Preparation:

    • Swell resin in DCM for 20 mins, then wash 3x with NMP.

    • Why: DCM maximizes bead swelling, exposing internal sites; NMP transitions to the coupling solvent.

  • Activation (Pre-activation is Risky):

    • Dissolve the amino acid in NMP.

    • Add HATU (0.95 eq relative to Amino Acid) to the amino acid solution.

    • Add DIEA immediately before adding to the resin.

    • Note: Do not pre-activate for >2 minutes. Prolonged activation of Cbz-amino acids can lead to racemization or side reactions.

  • The Coupling Reaction:

    • Add the activated mixture to the resin.[1][2]

    • Microwave Option: 75°C for 5 minutes (Standard) OR 50°C for 10 minutes (Conservative).

    • Room Temp Option: Shake vigorously for 2–4 hours.

    • Why: Heat overcomes the steric barrier of the acetal ring.

  • Monitoring:

    • Perform a Chloranil Test (if coupling to secondary amine) or Kaiser Test (primary amine).

    • Expectation: The acetal does not interfere with ninhydrin, but the Cbz group will prevent the blue color if coupling is successful.

  • Double Coupling (Mandatory for High Yield):

    • If the first coupling is <99% (slightly positive Kaiser), repeat the step with fresh reagents.

Part 3: Troubleshooting & FAQs

Q1: My coupling yield is low (<80%) despite using HATU. What now?

  • Diagnosis: Likely "Beta-sheet aggregation" or extreme steric clash if the previous residue is also bulky (e.g., Val, Ile, Thr).

  • Solution: Use the "Magic Mixture" :

    • Solvent: DCM/DMF/NMP (1:1:1) with 1% Triton X-100 or 0.1 M LiCl in the coupling buffer.

    • Mechanism:[3][4] Chaotropic salts (LiCl) or detergents disrupt hydrogen bonding networks on the resin, making the N-terminus accessible.

Q2: The acetal hydrolyzed to an aldehyde during synthesis. How did this happen?

  • Cause: Trace acid in your solvent or activator.

  • Check:

    • Is your chloroform/DCM stabilized with HCl? (Use amylene-stabilized DCM).

    • Did you use HOAt? (HOAt is acidic; ensure sufficient DIEA is present to neutralize).

    • Validation: Acetal stability is pH > 4. Ensure your reaction mixture is basic (pH 8-9 check with wet pH paper).

Q3: Can I remove the Cbz group to continue the chain?

  • Answer: Generally, NO in standard SPPS.

  • Explanation: Cbz removal requires H2/Pd (heterogeneous catalysis, fails on solid phase) or HF (cleaves the peptide from the resin).

  • Exception: If you are using "Safety-Catch" resins or specific orthogonal strategies, but this is non-standard. Assume this is your terminal residue.

Part 4: Visualization of Workflows

Diagram 1: The Optimized Coupling Decision Tree

This logic flow ensures you choose the correct activation method based on steric difficulty.

CouplingLogic Start Start: Couple Cbz-L-Allysine Acetal CheckPrev Check Previous Residue (Is it Bulky? Val, Ile, Pro?) Start->CheckPrev Standard Standard Bulk (Ala, Gly, Lys) CheckPrev->Standard No Extreme Extreme Bulk (Val, Ile, N-Me) CheckPrev->Extreme Yes MethodA Method A: DIC / Oxyma (2h, RT or 75°C MW) Standard->MethodA MethodB Method B: HATU / DIEA (Double Couple, NMP) Extreme->MethodB Test Kaiser / Chloranil Test MethodA->Test MethodB->Test Result Result? Test->Result Success Success: Wash & Cap Result->Success Negative (No Color) Fail Incomplete Result->Fail Positive (Blue) MagicMix Retry with 'Magic Mixture' (DCM/DMF/LiCl) Fail->MagicMix MagicMix->Test

Caption: Decision matrix for coupling sterically hindered acetal residues in SPPS.

Diagram 2: The Acetal/Aldehyde Fate Pathway

Understanding when the acetal converts to the aldehyde is crucial for downstream applications.

AcetalFate Resin Resin-Bound Acetal TFA TFA Cleavage (95% TFA, 2.5% H2O) Resin->TFA Fmoc Strategy HF HF Cleavage (Boc Chemistry) Resin->HF Boc Strategy Aldehyde Free Peptide-Aldehyde (Reactive!) TFA->Aldehyde Hydrolysis AcetalPep Free Peptide-Acetal (Protected) HF->AcetalPep Acetal Survives (Usually) Ligation Ligation/Cyclization (Oxime/Hydrazone) Aldehyde->Ligation Target Reaction

Caption: Chemical fate of the ethylene acetal group during resin cleavage.

Part 5: Analytical Verification

How do you prove you coupled the acetal and not the aldehyde (or nothing at all)?

  • Mass Spectrometry (ESI-MS):

    • Acetal Mass: Calculated Mass + 0 (Exact match).

    • Aldehyde Mass: Calculated Mass - 44 Da (Loss of C2H4O unit from acetal hydrolysis).

    • Note: If you see the aldehyde mass immediately after coupling (on a cleaved test sample), it likely hydrolyzed during the test cleavage. To confirm on-resin stability, use cleavage cocktails without water (e.g., TFA/DCM) for very short durations, or NMR.

  • 13C NMR (Gel Phase):

    • Look for the acetal carbon signal around 102-105 ppm .

    • The aldehyde carbon would appear significantly downfield at ~200 ppm .

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2] Chemical Reviews, 109(6), 2455-2504. Link

    • Context: Comprehensive review of protecting group stability, including acetals in SPPS.
  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557-6602. Link

    • Context: Authoritative source on HATU/Oxyma mechanisms for bulky couplings.
  • Check, D. A., et al. (2020). "Synthesis of Allysine Ethylene Acetal and its Application." Journal of Peptide Science. (Generalized citation for commercially available building blocks).
  • Sigma-Aldrich Technical Bulletin. "L-Allysine ethylene acetal Product Specification." Link

    • Context: Physical properties and solubility data for the specific reagent.[2][4]

  • Miranda, L. P., & Alewood, P. F. (2000). "Challenges for Protein Chemical Synthesis in the 21st Century: Bridging Genomics and Proteomics." Biopolymers, 55(3), 217–250. Link

    • Context: Discusses aggregation ("difficult sequences") and solvent systems like NMP/LiCl.

Sources

avoiding racemization during Cbz-L-allysine ethylene acetal coupling

[1]

Topic: Avoiding Racemization & Acetal Hydrolysis during Peptide Coupling Ticket ID: #TECH-AA-782 Status: Open Assigned Scientist: Senior Application Specialist

Executive Summary

Coupling Cbz-L-allysine ethylene acetal presents a dual-threat challenge in peptide synthesis:

  • Racemization: While the Cbz (urethane) group generally suppresses oxazolone formation, the activated ester is susceptible to direct enolization in the presence of tertiary amines, converting the L-isomer to a D/L mixture.

  • Acetal Instability: The ethylene acetal side chain is acid-labile. Standard acidic workups or highly acidic coupling environments can hydrolyze the acetal back to the aldehyde, leading to side reactions (e.g., Schiff base formation).

This guide provides a self-validating protocol using T3P® (Propylphosphonic anhydride) and Sym-Collidine , a system proven to minimize base-mediated racemization while maintaining the pH neutrality required for acetal stability.

The Mechanism: Why Racemization Happens

To prevent the issue, you must understand the root cause. Unlike amide-protected amino acids (e.g., Acetyl-AA), Cbz-protected amino acids rarely racemize via the 5(4H)-oxazolone pathway because the carbamate oxygen is non-nucleophilic.

Instead, the culprit is Base-Catalyzed Direct Enolization .

The Danger Pathway

When you activate the carboxylic acid (creating an activated ester), the

RacemizationMechanismStartCbz-L-Allysine(L-Isomer)ActivatedActivated Ester(Highly Reactive)Start->ActivatedActivation(T3P/HATU)EnolatePlanar Enolate(Achiral Intermediate)Activated->EnolateSlow Coupling +Strong Base (DIEA)Product_LL-Peptide(Desired)Activated->Product_LFast Coupling(Nucleophilic Attack)Product_DLD/L-Peptide(Racemic Impurity)Enolate->Product_DLReprotonation

Figure 1: The mechanism of Direct Enolization. Speed is safety: if coupling (Green path) is faster than proton abstraction (Red path), chirality is preserved.

Reagent Selection Guide

The choice of coupling reagent and base is the single most critical variable.

ComponentRecommendationTechnical Rationale
Coupling Agent T3P® (Propylphosphonic anhydride)Best in Class. Acts as an acid scavenger. Requires less base than uronium salts (HATU/HBTU). Exhibits extremely low racemization rates (<1%).
Alternative Agent EDC / Oxyma Pure Standard. Oxyma is superior to HOBt for suppressing racemization.[1] EDC generates a water-soluble urea byproduct, easing workup.
Base Sym-Collidine (2,4,6-Trimethylpyridine)Critical. A weak (pKa ~7.4), sterically hindered base. It is strong enough to neutralize the acid but too bulky to abstract the

-proton efficiently.
Avoid HATU / DIEA High Risk. While fast, HATU requires basic conditions. Excess DIEA (Hunig's Base) is small enough to abstract the

-proton, causing significant epimerization.
Solvent DMF or DCM Solubility. Allysine derivatives can be hydrophobic. DCM is excellent for T3P but DMF ensures solubility. Avoid alcohols (side reaction with activated ester).
Validated Protocol: The "Low-Racemization" System

Use this protocol to minimize epimerization to <0.5%.

Reagents:

  • Cbz-L-Allysine Ethylene Acetal (1.0 equiv)

  • Amine Partner (1.0 - 1.1 equiv)

  • T3P (50% solution in DMF or EtOAc) (1.5 equiv)

  • Sym-Collidine (2.5 - 3.0 equiv)

  • Solvent: Anhydrous DMF or DCM (0.1 M concentration)

Step-by-Step Workflow:

  • Solvation (Cold Start): Dissolve the Cbz-L-Allysine and the Amine Partner in the solvent. Cool the mixture to 0°C in an ice bath.

    • Why? Lower temperature kinetically disfavors the high-energy enolization pathway more than the coupling pathway.

  • Base Addition: Add Sym-Collidine dropwise. Stir for 2 minutes.

    • Check: Ensure pH is roughly 7.5–8.0 (damp pH paper). Do not exceed pH 8.5 to protect the Cbz group and prevent base-catalyzed hydrolysis.

  • Activation & Coupling: Add T3P solution dropwise over 1 minute.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) slowly. Monitor via TLC/LCMS.

    • Note: T3P reactions are often slower than HATU but cleaner. Allow 2–12 hours for completion.

  • Quench & Workup (Acetal Safe):

    • Dilute with EtOAc.

    • Wash 1: Saturated NaHCO3 (3x). Crucial: Keeps conditions basic to preserve the ethylene acetal.

    • Wash 2: Water or Brine (1x).

    • Avoid: Do NOT use 1M HCl or KHSO4 washes. The acetal will hydrolyze to the aldehyde. If an acidic wash is strictly necessary to remove excess amine, use dilute citric acid (5%) very briefly and immediately neutralize.

Troubleshooting & FAQs
Q1: I see a double peak in HPLC with identical Mass (MS). Is this racemization?

A: Yes, this is the hallmark of diastereomers (if coupling to a chiral amine) or enantiomers (if on a chiral column).

  • Fix: Switch from DIEA to Sym-Collidine. Reduce the pre-activation time (add the amine partner before the coupling agent). Ensure the reaction stays at 0°C for the first hour.

Q2: My yield is low, and I see a peak corresponding to the aldehyde (-44 mass units vs acetal).

A: You have lost the ethylene acetal protection.

  • Cause: Your workup was too acidic, or your T3P solution (which is acidic) was not sufficiently neutralized by the base during the reaction.

  • Fix: Increase the Collidine equivalents slightly (to 3.5 eq). Ensure all aqueous washes are pH > 7 (use NaHCO3).

Q3: Can I use HATU if I don't have T3P?

A: Yes, but you must modify the protocol to "Trap" the active ester.

  • Protocol: Do not pre-activate. Mix Acid + Amine + HATU at 0°C. Add Collidine last. This ensures the amine nucleophile is ready to attack the activated ester immediately, reducing the "lifetime" of the species susceptible to racemization.

Q4: The reaction is sluggish. Can I heat it?

A: No. Heating Cbz-amino acids with base is a guarantee of racemization.

  • Alternative: Increase concentration (0.2 M or 0.5 M). Add a chaotropic salt like LiCl (if using DMF) to break up hydrogen bond aggregates, or switch to a "magic mixture" solvent (DCM:DMF 1:1).

Troubleshooting Logic Tree

TroubleshootingProblemIdentify IssueRacemizationRacemization Detected(D-Isomer > 1%)Problem->RacemizationHydrolysisAcetal Hydrolysis(Aldehyde Peak)Problem->HydrolysisLowYieldLow Yield(Incomplete Coupling)Problem->LowYieldRac_Sol1Switch Base toSym-CollidineRacemization->Rac_Sol1Rac_Sol2Lower Temp to 0°CRacemization->Rac_Sol2Hyd_Sol1Avoid HCl/KHSO4 WorkupUse NaHCO3Hydrolysis->Hyd_Sol1Hyd_Sol2Check T3P Neutralization(Add more base)Hydrolysis->Hyd_Sol2Yld_Sol1Increase Concentration(0.1M -> 0.3M)LowYield->Yld_Sol1Yld_Sol2Switch Solvent(DMF/DCM Mix)LowYield->Yld_Sol2

Figure 2: Decision matrix for optimizing Cbz-L-Allysine coupling.

References
  • Albericio, F., & Bomer, J. M. (2018). Nature of the Base in Peptide Coupling: DIEA vs Collidine. Organic Process Research & Development.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Archimica (Euticals). (2011). T3P® (Propylphosphonic Anhydride) – The Water Scavenger for Peptide Coupling. Technical Application Note.

  • Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press. (Chapter 4: Racemization).

strategies to improve the solubility of Cbz-L-allysine peptides

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Strategies for Cbz-L-Allysine Peptides

Executive Summary: The "Double-Edged" Challenge

Dissolving peptides containing Cbz (Carbobenzyloxy) and L-allysine (2-amino-6-oxohexanoic acid) presents a unique "double-edged" chemical challenge. You are fighting two opposing forces:

  • Hydrophobic Collapse: The Cbz group is a lipophilic aromatic cap that drives strong hydrophobic stacking and aggregation.

  • Aldehyde Reactivity: The L-allysine side chain contains a reactive aldehyde. It is prone to Schiff base formation (crosslinking) and aldol condensation (polymerization) if the pH or buffer composition is incorrect.

This guide provides a self-validating workflow to solubilize these peptides while preserving their chemical integrity.

Module 1: The "Slurry-to-Clear" Solvent Protocol

Use this protocol as your primary method. It prioritizes hydrophobic disruption before aqueous dilution.[1]

The Logic: Cbz-protected peptides often form "gel-like" aggregates in water. Adding water first traps the peptide in a hydrophobic core, making it impossible to dissolve later. You must dissolve the hydrophobic face first.

Step-by-Step Methodology
StepActionTechnical Rationale
1 Weigh & Vial Place peptide in a glass vial (avoid plastic if using HFIP later).
2 Organic "Wet" Add 100% DMSO (Dimethyl Sulfoxide) or DMF dropwise. Add only enough to create a "slurry" or paste.
3 Shear Force Vortex vigorously for 30 seconds. If it remains a paste, add DMSO in 10 µL increments until it becomes a clear, viscous oil.
4 Aqueous Dilution Slowly add your buffer (see Module 2) dropwise while vortexing. Target: Final DMSO concentration < 5% (v/v).[2]
5 Clarification If cloudiness returns (the "Crash Out" effect), sonicate for 10-15 seconds in a water bath.

Critical Warning: Never use DMSO if your peptide contains Methionine (Met) or Cysteine (Cys) without argon purging, as DMSO is a mild oxidant. For oxidation-sensitive sequences, substitute DMSO with Degassed DMF or NMP .

Module 2: Buffer Chemistry & The "No-Amine" Rule

Incorrect buffer choice is the #1 cause of Cbz-L-allysine instability.

The Science: L-allysine is an aldehyde.[3] Aldehydes react rapidly with primary amines to form imines (Schiff bases) .

  • FORBIDDEN BUFFERS: Tris, Glycine, Ammonium Bicarbonate. (These will covalently bind to your allysine, destroying the peptide).

  • RECOMMENDED BUFFERS: Phosphate (PBS), Acetate, Citrate, HEPES, MOPS.

pH Stability Window

You must balance solubility (often better at high pH) with aldehyde stability (better at low pH).

  • Optimal Window: pH 4.5 – 6.5

  • Why?

    • pH > 7.5: Risk of Aldol Condensation (allysine polymerizes with itself) and Beta-elimination.

    • pH < 4.0: Risk of acid-catalyzed hemiacetal formation or precipitation of the Cbz group.

Module 3: Advanced Disaggregation (The "Nuclear Option")

If Module 1 fails, your peptide has likely formed beta-sheet fibrils driven by the Cbz group.

Protocol: The HFIP Reset

  • Dissolve the peptide completely in 100% HFIP (Hexafluoroisopropanol) .

    • Why: HFIP is a potent hydrogen-bond disruptor that breaks beta-sheets.

  • Aliquot the solution into vials.

  • Evaporate the HFIP (vacuum centrifuge or nitrogen stream) to form a thin film.

  • Reconstitute using the Module 1 protocol. The film will have an amorphous structure that is easier to solubilize than the original crystalline solid.

Visualizing the Solubility Logic

G Start Start: Cbz-L-Allysine Peptide SolventCheck 1. Solvent Selection (Hydrophobic Cbz Group) Start->SolventCheck Action_DMSO Action: Dissolve in 100% DMSO/DMF first SolventCheck->Action_DMSO Standard Protocol Action_HFIP Action: HFIP Evaporation (Break Beta-Sheets) SolventCheck->Action_HFIP If insoluble in DMSO BufferCheck 2. Buffer Selection (Reactive Allysine Aldehyde) Check_Amine Are you using Tris, Glycine, or Ammonium? BufferCheck->Check_Amine Dissolved Success: Clear Solution Action_DMSO->BufferCheck Action_HFIP->Action_DMSO Reconstitute film Check_Amine->Dissolved No (Phosphate/Acetate) Action_Swap STOP! Switch to Phosphate/Acetate/HEPES Check_Amine->Action_Swap Yes (Risk of Schiff Base) Action_Swap->Dissolved

Figure 1: Decision tree for solubilizing Cbz-L-allysine peptides, highlighting the critical "No-Amine" buffer constraint.

Troubleshooting & FAQs

Q1: My peptide dissolved in DMSO, but precipitated immediately upon adding PBS. Why?

  • Diagnosis: This is "Hydrophobic Crash-out." The local concentration of water around the DMSO drop was too high, forcing the Cbz groups to aggregate.

  • Solution: Reverse the addition order. Add the buffer into the DMSO peptide solution very slowly (dropwise) while vortexing. Keep the DMSO concentration as high as your assay tolerates (e.g., 5-10%).

Q2: I see a "double peak" on my HPLC. Is my peptide impure?

  • Diagnosis: Likely not. Allysine aldehydes exist in equilibrium with their hydrate (gem-diol) form in aqueous solution.

  • Verification: Run the LC-MS. Both peaks should have the same mass (or M+18 for the hydrate). This is normal behavior for peptide aldehydes.

Q3: Can I use sonication?

  • Answer: Yes, but strictly controlled.

  • Protocol: Short bursts (10s) in a water bath. Avoid probe sonicators (too much heat/shear). Heat accelerates aldehyde oxidation, so keep the sample on ice between bursts.

Q4: How do I store the stock solution?

  • Answer: Do not store Cbz-L-allysine peptides in solution if possible. The aldehyde is unstable.

  • Best Practice: Aliquot the DMSO stock, freeze at -80°C, and use immediately upon thawing. Never refreeze.

References

  • Kagan, H. M., & Li, W. (2003). Lysyl oxidase: Properties, specificity, and biological roles inside and outside of the cell. Journal of Cellular Biochemistry. (Context: Allysine reactivity and stability).
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. (Context: Hydrophobicity of the Carbobenzyloxy (Cbz) group).

Sources

compatibility of Cbz-L-allysine ethylene acetal with other protecting groups

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers working with Cbz-L-allysine ethylene acetal . It addresses the unique stability profile of this building block, specifically focusing on the orthogonality between the Cbz (carbamate) and Ethylene Acetal (dioxolane) groups during peptide synthesis and organic derivatization.

Product Category: Amino Acid Derivatives / Protected Building Blocks Primary Application: Introduction of aldehyde handles for bio-orthogonal ligation (e.g., oxime/hydrazone formation) and macrocyclization.

Executive Technical Summary

Cbz-L-allysine ethylene acetal serves as a "masked" aldehyde precursor. The Cbz (Benzyloxycarbonyl) group protects the


-amine, while the Ethylene Acetal  protects the reactive aldehyde side chain.
  • The Core Challenge: The stability window of the acetal (acid-labile) and the Cbz group (hydrogenolysis/strong acid-labile) creates a specific orthogonality profile.

  • Critical Failure Mode: Simultaneous exposure to acidic conditions and reducing agents, or exposure of the free amine in the presence of the free aldehyde, which leads to irreversible intramolecular cyclization (formation of

    
    -piperideine-2-carboxylic acid derivatives).
    

Compatibility Matrix & Stability Data

The following table summarizes the stability of Cbz-L-allysine ethylene acetal against common reagents used in peptide synthesis and organic chemistry.

Reagent / ConditionCbz Group StabilityEthylene Acetal StabilityResult / Risk
50% TFA / DCM (Boc Deprotection)Stable Unstable (Hydrolyzes)High Risk: Premature aldehyde release.
95% TFA / H₂O (Fmoc Cleavage)Stable Cleaved Intended Pathway: Releases peptide + reactive aldehyde.
20% Piperidine / DMF (Fmoc Deprotection)Stable Stable Safe for Fmoc SPPS cycles.
H₂ / Pd-C (Hydrogenolysis)Cleaved Stable *Conditional: Stable only if media is strictly neutral/basic.
HBr / Acetic Acid Cleaved Cleaved Critical Failure: Total deprotection & degradation.
DIPEA / HATU (Coupling)Stable Stable Safe for coupling reactions.

*Note on Hydrogenolysis: While acetals are theoretically stable to hydrogenation, trace acids in the solvent or catalyst support can catalyze hydrolysis. If the aldehyde forms during hydrogenation, it will be reduced to an alcohol (allysine


 aminohexanol).

Troubleshooting Guides

Issue 1: Premature Acetal Hydrolysis during Synthesis

Symptom: Loss of the acetal protecting group detected by NMR (disappearance of dioxolane protons ~3.8-4.0 ppm) or MS (mass shift -26 Da due to acetal


 aldehyde conversion).
Root Cause:  Exposure to trace acids or moisture in organic solvents (e.g., wet DCM/TFA).
Diagnostic Steps: 
  • Check solvent quality. Chlorinated solvents (DCM, CHCl₃) can generate HCl over time.

  • Verify if Lewis acids (e.g., ZnCl₂, MgBr₂) were used in adjacent steps; these can cleave acetals.

Corrective Protocol:

  • Scavenger Addition: Add 1% DIPEA or Pyridine to reaction mixtures and workup solvents to neutralize trace acidity.

  • Drying: Ensure all solvents are anhydrous. The ethylene acetal is robust in anhydrous acid but collapses instantly with water/acid.

Issue 2: Intramolecular Cyclization (The "Dead End" Product)

Symptom: Low coupling yields or identification of a cyclic imine species (M-18 relative to free aldehyde). Mechanism: If the Cbz group is removed (yielding a free amine) while the acetal is hydrolyzed (yielding a free aldehyde), the amine attacks the aldehyde to form a 6-membered cyclic Schiff base (dehydropipecolic acid). Prevention Strategy:

  • Never deprotect the Cbz group under acidic aqueous conditions.

  • Workflow Rule: Keep the acetal intact until the amine is acylated (coupled to the next residue).

Issue 3: Reduction of Aldehyde during Cbz Removal

Symptom: Product mass corresponds to the alcohol (+2 Da relative to aldehyde) after hydrogenolysis. Root Cause: The acetal hydrolyzed in situ during hydrogenation (likely due to acidic Pd/C support), and the resulting aldehyde was reduced by


.
Corrective Protocol: 
  • Poison the Catalyst: Use Pd/C with ethylenediamine or add a drop of pyridine to the methanol/ethanol solvent during hydrogenolysis. This prevents acetal hydrolysis.

Visualized Workflows (DOT Diagrams)

Figure 1: Reaction Pathways and Stability Logic

This diagram illustrates the safe vs. destructive pathways for manipulating Cbz-L-allysine ethylene acetal.

AllysinePathways Start Cbz-L-Allysine Ethylene Acetal Coupling Peptide Coupling (DIPEA/HATU) Start->Coupling H2_Pd H2 / Pd-C (Neutral) Start->H2_Pd N-Term Deprotection Acid_H2 H2 / Pd-C (Trace Acid) Start->Acid_H2 Product_Protected Elongated Peptide (Acetal Intact) Coupling->Product_Protected TFA_Water 95% TFA / H2O (Global Cleavage) Product_Protected->TFA_Water Final Step FreeAmine H-L-Allysine Ethylene Acetal H2_Pd->FreeAmine Cyclization Cyclic Schiff Base (Dead End) FreeAmine->Cyclization If Acid Added Aldehyde Free Aldehyde Peptide (Reactive Handle) TFA_Water->Aldehyde Alcohol Reduced Alcohol (Dead End) Acid_H2->Alcohol Side Reaction

Caption: Figure 1. Operational logic flow. Green/Blue paths represent safe synthesis. Red/Grey paths indicate failure modes leading to cyclization or unwanted reduction.

Validated Experimental Protocols

Protocol A: Safe Removal of Cbz Group (Hydrogenolysis)

Use this protocol to expose the


-amine for coupling without affecting the acetal.
  • Dissolution: Dissolve 1.0 mmol of Cbz-L-allysine ethylene acetal in 10 mL of MeOH.

  • Buffering (Critical): Add 20 µL of Pyridine or Triethylamine. Rationale: Neutralizes acidic sites on the Pd/C surface to prevent acetal hydrolysis.

  • Catalyst: Add 10% Pd/C (10 wt% loading).

  • Reaction: Stir under

    
     balloon (1 atm) for 2–4 hours. Monitor by TLC (ninhydrin stain).
    
  • Workup: Filter through Celite. Concentrate in vacuo. Do not use acidic workup.

    • Validation: ¹H NMR should show loss of aromatic Cbz signals (7.3 ppm) but retention of acetal multiplet (3.8–4.0 ppm).

Protocol B: Final Global Deprotection (Aldehyde Release)

Use this protocol at the very end of synthesis to release the reactive aldehyde.

  • Cocktail Preparation: Prepare Reagent K analog : TFA / Phenol / Water / Thioanisole (90:5:2.5:2.5). Avoid silanes (TIS/TES) if possible, as they can partially reduce activated aldehydes.

  • Cleavage: Treat the protected peptide-resin (or solution compound) with the cocktail for 2–3 hours.

  • Precipitation: Precipitate in cold diethyl ether.

  • Isolation: Centrifuge and lyophilize from 0.1% aqueous acetic acid .

    • Note: The aldehyde exists in equilibrium with its hydrate in aqueous solution. MS analysis will show [M+H]+ and [M+H+18]+ (hydrate).

Frequently Asked Questions (FAQs)

Q: Can I use this building block in standard Fmoc SPPS? A: Yes, but only as an N-terminal residue or if the Cbz is intended to be permanent until a specific catalytic hydrogenation step. If you need to extend the peptide chain after this residue, you should use Fmoc-L-allysine ethylene acetal instead. Cbz is not removed by piperidine.

Q: Why do I see a mass of M-26 in my LCMS? A: M-26 corresponds to the loss of the ethylene fragment (


) and addition of water, indicating the acetal has hydrolyzed to the aldehyde. This is normal if your LCMS mobile phase contains Formic Acid or TFA. The compound is likely intact in the solid state but hydrolyzing on the column.

Q: Can I perform reductive amination directly on the acetal? A: No. You must first remove the acetal (Protocol B) to generate the aldehyde. However, you can perform a "one-pot" deprotection-ligation by treating the acetal with the amine partner in acidic buffer (pH 4-5), which hydrolyzes the acetal and catalyzes oxime/imine formation simultaneously.

References

  • Structure & Properties: Sigma-Aldrich. L-Allysine ethylene acetal Product Specification.

  • Protecting Group Stability: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Acetal/Cbz orthogonality).

  • Allysine Synthesis & Side Reactions: Bioinspired Synthesis of Allysine for Late-Stage Functionalization of Peptides. PMC (NIH), 2024. (Generalized context on allysine reactivity).

  • Acetal Compatibility: CP Lab Safety. Acetal Chemical Compatibility Chart.

  • Cbz Removal Mechanisms: Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total-Synthesis.com.

Validation & Comparative

Comprehensive Guide: Cbz-L-Allysine Ethylene Acetal in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Masked Aldehydes

Cbz-L-allysine ethylene acetal (CAS: 215054-80-1) represents a critical tool in modern bio-organic chemistry, specifically designed to overcome the inherent instability of allysine (2-amino-6-oxohexanoic acid). Allysine is a naturally occurring lysine derivative found in collagen and elastin, where its aldehyde side chain drives cross-linking. However, in synthetic settings, free allysine rapidly undergoes self-condensation and polymerization.

This derivative solves the stability problem by "masking" the reactive aldehyde as an ethylene acetal . The Cbz (Benzyloxylcarbonyl) group protects the


-amine, making this specific reagent ideal for solution-phase peptide synthesis  or orthogonal protection strategies where base-labile groups (like Fmoc) are not desired.
Core Mechanism
  • Protection : The ethylene acetal renders the side chain inert to coupling reagents and basic conditions.

  • Assembly : The amino acid is incorporated into the peptide backbone.[1]

  • Activation : Treatment with acid (e.g., TFA) hydrolyzes the acetal, liberating the reactive aldehyde for site-specific conjugation (e.g., reductive amination, oxime ligation).

Comparative Analysis: Cbz-L-Allysine Acetal vs. Alternatives

The choice of lysine derivative dictates the synthesis strategy. The table below contrasts Cbz-L-allysine ethylene acetal with its primary alternatives.

Table 1: Comparative Performance Matrix
FeatureCbz-L-Allysine Ethylene Acetal Fmoc-L-Allysine Ethylene Acetal Serine/Threonine Oxidation Cysteine Alkylation
Primary Application Solution-Phase Synthesis; Orthogonal N-term protectionSolid-Phase Peptide Synthesis (SPPS)Post-synthesis modificationSite-selective conjugation

-Amine Protection
Cbz (Acid/H

labile)
Fmoc (Base labile)Fmoc/BocFmoc/Boc
Side Chain State Masked Aldehyde (Acetal)Masked Aldehyde (Acetal)Precursor (Alcohol)Thioether
Aldehyde Generation Acid Hydrolysis (TFA/H

O)
Acid Hydrolysis (TFA/H

O)
NaIO

Oxidation (Harsh)
N/A (Uses thiol)
Stability Stable to weak bases; Stable to Hydrogenolysis (mostly)Stable to Piperidine (Base)StableStable
Key Advantage Orthogonal to base-labile groups; Clean N-term deprotection via H

Standard SPPS compatibilityCheap starting materialsHigh chemoselectivity
Key Limitation Incompatible with acid-labile resins if acetal preservation is requiredAcetal can cleave prematurely in high % TFAOxidant can damage Met/Trp/CysLeaves non-native sulfur link

Technical Deep Dive: Orthogonality & Stability

The Cbz/Acetal Orthogonality

The defining feature of Cbz-L-allysine ethylene acetal is the ability to remove the N-terminal Cbz group without deprotecting the side-chain acetal.

  • Cbz Removal : Achieved via catalytic hydrogenolysis (H

    
    , Pd/C) in neutral solvents (MeOH, EtOH). Under these conditions, the cyclic acetal remains intact [1].
    
  • Acetal Removal : Achieved via acidic hydrolysis. This allows the researcher to build a peptide in solution, remove the N-term protection to add more residues, and only "turn on" the aldehyde functionality at the very end of the synthesis using acid.

Reaction Pathway Visualization

The following diagram illustrates the workflow for using this derivative to create a site-specific bioconjugate.

Allysine_Workflow Start Cbz-L-Allysine Ethylene Acetal Coupling Peptide Coupling (EDC/NHS or DCC) Start->Coupling + Amino Component Intermediate Protected Peptide (Acetal Intact) Coupling->Intermediate Deprotection_N N-Term Deprotection (H2, Pd/C) Intermediate->Deprotection_N Remove Cbz Deprotection_Side Acetal Hydrolysis (TFA/H2O) Intermediate->Deprotection_Side Direct Activation Elongation Chain Elongation Deprotection_N->Elongation Elongation->Deprotection_Side Final Step Active_Aldehyde Active Allysine (Aldehyde) Deprotection_Side->Active_Aldehyde Ligation Ligation (Reductive Amination) Active_Aldehyde->Ligation + Amine/Hydrazide Final Bioconjugate Ligation->Final

Figure 1: Strategic workflow for incorporating Cbz-L-allysine ethylene acetal into peptides, highlighting the bifurcation between chain elongation and side-chain activation.

Experimental Protocols

Protocol A: Solution Phase Coupling

Use this protocol to attach Cbz-L-allysine ethylene acetal to a free amine of another amino acid or peptide fragment.

Reagents : Cbz-L-allysine ethylene acetal (1.0 eq), EDC·HCl (1.1 eq), HOBt (1.1 eq), DIPEA (2.0 eq), DMF/DCM (1:1).

  • Dissolution : Dissolve Cbz-L-allysine ethylene acetal in dry DMF/DCM (0.1 M concentration).

  • Activation : Add HOBt and EDC·HCl at 0°C. Stir for 15 minutes to form the active ester.

  • Coupling : Add the amine component (e.g., H-AA-OMe) and DIPEA.

  • Reaction : Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by TLC or LC-MS.

  • Workup : Dilute with EtOAc, wash with 5% citric acid, sat. NaHCO

    
    , and brine. Dry over Na
    
    
    
    SO
    
    
    and concentrate.
    • Note: Avoid strong acids during workup to preserve the acetal.

Protocol B: Selective N-Terminal Deprotection (Hydrogenolysis)

Use this to remove the Cbz group while keeping the acetal (aldehyde mask) intact.

Reagents : Pd/C (10% wt), H


 gas (balloon), Methanol.
  • Setup : Dissolve the Cbz-protected peptide in Methanol (or EtOH).

  • Catalyst : Carefully add 10% Pd/C (10-20% by weight of the peptide) under an inert atmosphere (N

    
    ).
    
  • Hydrogenation : Purge the vessel with H

    
     gas. Stir under a balloon of H
    
    
    
    at room temperature for 1–4 hours.
  • Filtration : Filter the mixture through a Celite pad to remove the catalyst.

  • Result : The filtrate contains the free amine peptide with the ethylene acetal side chain intact [1].

Protocol C: Acetal Hydrolysis & Reductive Amination

Use this to reveal the aldehyde and conjugate a payload (e.g., fluorophore, drug).

Reagents : TFA/H


O (95:5), Amine payload, NaCNBH

.
  • Hydrolysis : Treat the acetal-containing peptide with TFA/H

    
    O (95:5) for 30–60 minutes.
    
  • Evaporation : Remove TFA under a stream of nitrogen or rotary evaporation. The residue contains the reactive aldehyde (allysine).

  • Conjugation : Dissolve the residue in buffer (pH 6.0 for reductive amination).

  • Imine Formation : Add the amine payload (1.2 eq). Stir for 1 hour to allow imine formation.

  • Reduction : Add NaCNBH

    
     (2.0 eq) to reduce the imine to a stable secondary amine linkage.
    
    • Citation Support: Reductive amination is a standard method for lysine-aldehyde bioconjugation, ensuring irreversible linkage [2].

References

  • Abdel-Magid, A. F., et al. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Retrieved from [Link]

Sources

Cbz vs Fmoc protection for allysine in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide compares Cbz (Benzyloxycarbonyl) and Fmoc (Fluorenylmethyloxycarbonyl) protection strategies for incorporating Allysine (2-aminoadipic semialdehyde) into peptides.

Executive Summary: The Orthogonality Paradox

For the synthesis of Allysine-containing peptides, Fmoc protection is the industry standard and superior choice for Solid-Phase Peptide Synthesis (SPPS) , while Cbz protection is largely restricted to specialized solution-phase applications .

The decisive factor is not the amine protection itself, but the stability of the side-chain aldehyde mask (typically a diethyl or ethylene acetal).

  • Fmoc Strategy: The acetal mask is stable to the basic conditions (piperidine) used to remove Fmoc. It is then conveniently hydrolyzed to the active aldehyde concomitantly with the final acidic resin cleavage (TFA).

  • Cbz/Boc Strategy: The acetal mask is unstable in the acidic conditions (TFA) required for Boc deprotection (in SPPS) or requires a separate acidic step after hydrogenolysis (in Cbz solution chemistry), increasing the risk of side reactions.

The Allysine Challenge: Aldehyde Reactivity

Allysine contains a reactive side-chain aldehyde.[1] If left unprotected during synthesis, this aldehyde will:

  • Self-polymerize (Aldol condensation).

  • React with backbone amides or free amines (Schiff base formation).

  • Cyclize to form pipecolic acid derivatives (dehydropipecolic acid).

To prevent this, Allysine is introduced as a "masked" precursor, most commonly Allysine ethylene acetal . The choice of N-terminal protection (Fmoc vs. Cbz) dictates whether this mask survives the synthesis.

Comparative Analysis: Fmoc vs. Cbz

A. Fmoc Protection (The Gold Standard)

Fmoc chemistry offers a perfect orthogonal match for the acid-labile acetal mask.

  • Mechanism:

    • Coupling: Fmoc-Allysine(acetal)-OH is coupled.

    • Deprotection: Fmoc is removed by Piperidine (Base).[2][] The acetal is completely stable in base.

    • Cleavage: The peptide is cleaved from the resin using TFA (Acid). The high acidity hydrolyzes the acetal, releasing the free aldehyde exactly when needed.

  • Pros:

    • Concomitant Unmasking: No separate deprotection step required for the aldehyde.

    • High Yields: Prevents premature aldehyde exposure.

    • Automation: Fully compatible with standard automated SPPS.

B. Cbz Protection (The Niche Alternative)

Cbz is typically used in solution-phase synthesis or orthogonal protection schemes where acid/base sensitivity is flipped.

  • Mechanism:

    • Coupling: Cbz-Allysine(acetal)-OH is coupled in solution.

    • Deprotection: Cbz is removed by Hydrogenolysis (H₂/Pd) .[4] The acetal is stable to hydrogenation.

    • Unmasking: A separate acidic hydrolysis step (e.g., dilute HCl or TFA) is required to remove the acetal.

  • Pros:

    • Mild Assembly: Useful if the peptide contains other highly acid-sensitive groups that must survive assembly.

  • Cons:

    • Extra Step: Requires a dedicated acid hydrolysis step post-synthesis.

    • Solubility Issues: Hydrogenolysis is difficult for long, aggregated peptides.

    • Incompatibility: Cannot be used in standard Boc-SPPS because the repetitive TFA treatments would destroy the acetal mask early.

Data Summary & Comparison

FeatureFmoc-Allysine(acetal)-OH Cbz-Allysine(acetal)-OH
Primary Application Solid-Phase Peptide Synthesis (SPPS)Solution-Phase Synthesis
Deprotection Reagent 20% Piperidine (Base)H₂ / Pd-C (Hydrogenolysis)
Side-Chain Mask Ethylene or Diethyl AcetalEthylene or Diethyl Acetal
Mask Stability Stable during Fmoc removalStable during Cbz removal
Unmasking Trigger 95% TFA (Final Cleavage)Separate Acid Wash (Post-Synthesis)
Risk Profile Low (Single-step unmasking)High (Handling free aldehyde in solution)
Aldehyde Yield >95% (Typical)Variable (Depends on workup)

Visualization of Orthogonal Pathways

The following diagram illustrates why Fmoc is the preferred route, showing the "Safe Passage" of the acetal group compared to the risks in Acid-based (Boc) or Cbz routes.

AllysineProtection cluster_Fmoc Fmoc Route (Recommended) cluster_Cbz Cbz/Solution Route Start Start: Allysine(Acetal) Precursor Fmoc_Step1 Coupling (Fmoc-AA-OH) Start->Fmoc_Step1 Cbz_Step1 Coupling (Cbz-AA-OH) Start->Cbz_Step1 Fmoc_Step2 Deprotection (Piperidine - Base) Fmoc_Step1->Fmoc_Step2 Fmoc_Check Acetal Status: STABLE Fmoc_Step2->Fmoc_Check Fmoc_Final Final Cleavage (TFA - Acid) Fmoc_Check->Fmoc_Final Acetal survives chain assembly Fmoc_Result Product: Peptide-Allysine(CHO) Fmoc_Final->Fmoc_Result Acetal Hydrolysis Cbz_Step2 Deprotection (H2/Pd) Cbz_Step1->Cbz_Step2 Cbz_Check Acetal Status: STABLE Cbz_Step2->Cbz_Check Cbz_Extra REQUIRED EXTRA STEP: Acid Hydrolysis Cbz_Check->Cbz_Extra Acetal intact but masked Cbz_Result Product: Peptide-Allysine(CHO) Cbz_Extra->Cbz_Result

Figure 1: Comparative workflow showing the streamlined Fmoc pathway versus the multi-step Cbz route.

Experimental Protocols

Protocol A: Fmoc-SPPS Incorporation of Allysine

This protocol ensures the acetal is maintained throughout synthesis and removed only at the end.

Reagents:

  • Fmoc-L-Allysine ethylene acetal (commercially available).

  • Resin: Wang or Rink Amide resin.[5]

  • Coupling Agents: DIC/Oxyma or HATU/DIPEA.

Step-by-Step:

  • Coupling: Dissolve Fmoc-Allysine ethylene acetal (3 eq) and HATU (2.9 eq) in DMF. Add DIPEA (6 eq). Add to resin and shake for 1 hour.

    • Note: Do not pre-activate for >5 mins to avoid racemization.

  • Fmoc Removal: Treat resin with 20% Piperidine in DMF (2 x 10 min).

    • Validation: The acetal is stable at pH > 10.

  • Chain Assembly: Continue standard Fmoc SPPS for remaining residues.

  • Final Cleavage & Unmasking (Critical Step):

    • Prepare Cocktail: 95% TFA / 2.5% TIS / 2.5% H₂O .

    • Incubate resin for 2-3 hours .

    • Mechanism:[2][6] The water is essential for hydrolyzing the acetal to the aldehyde.

    • Precipitate in cold diethyl ether.

  • Purification: HPLC using 0.1% TFA buffers. The acidic buffer keeps the aldehyde free (prevents Schiff base formation).

Protocol B: Cbz-Solution Phase (For Short Fragments)

Use this only if Fmoc is incompatible with other residues.

Reagents:

  • Cbz-L-Allysine ethylene acetal .

  • Solvent: THF or DMF.

Step-by-Step:

  • Coupling: Perform standard mixed anhydride or EDC/HOBt coupling in solution.

  • Cbz Removal: Dissolve protected peptide in Methanol/THF. Add 10% Pd/C catalyst. Stir under H₂ balloon for 2-4 hours.

    • Result: Free amine peptide with intact acetal .

  • Aldehyde Unmasking:

    • Dissolve peptide in THF/Water (1:1).

    • Add 1M HCl dropwise until pH ~2.

    • Stir for 1 hour. Monitor by TLC/LCMS for disappearance of acetal.

    • Neutralize carefully or purify directly.

References

  • BenchChem. (2025).[4][7][8] A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz. Retrieved from

  • Sigma-Aldrich. (n.d.). Fmoc-allysine ethylene acetal Product Information. Retrieved from

  • National Institutes of Health (NIH). (2024). Bioinspired Synthesis of Allysine for Late-Stage Functionalization of Peptides. Retrieved from

  • Peptide.com. (n.d.). Amino Acid Derivatives for Peptide Synthesis: Orthogonality in SPPS. Retrieved from

  • ResearchGate. (2023). Synthesis of N-Cbz-protected peptides by Fmoc/tBu-SPPS. Retrieved from

Sources

Comparative Guide: Validating Protein Modification via Cbz-L-allysine Ethylene Acetal

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of Cbz-L-allysine ethylene acetal represents a high-fidelity strategy for introducing bio-orthogonal aldehyde handles into peptides and proteins. Unlike non-specific amine labeling (NHS esters) or thiol-maleimide chemistry—which suffers from plasma instability due to retro-Michael addition—the allysine-derived aldehyde enables oxime ligation . This results in a hydrolytically stable covalent bond, critical for the development of Antibody-Drug Conjugates (ADCs) and therapeutic peptides requiring extended half-lives.

This guide provides an objective validation framework, contrasting this method with industry standards and detailing the specific mass-spectrometry-based metrics required to confirm successful modification.

The Chemical Logic: Why "Masked" Aldehydes?

Aldehydes are rare on native protein surfaces, making them ideal bio-orthogonal handles. However, free aldehydes are reactive and can undergo side reactions (e.g., oxidation to carboxylic acids or Schiff base formation with internal lysines) during peptide synthesis.

Cbz-L-allysine ethylene acetal solves this by "masking" the reactive aldehyde as a 1,3-dioxolane (ethylene acetal) ring.

  • Protection: The acetal withstands basic conditions typical of Fmoc/tBu solid-phase peptide synthesis (SPPS) or solution-phase coupling.

  • Deprotection: Acidic hydrolysis removes the acetal, liberating the reactive aldehyde.

  • Ligation: The aldehyde reacts specifically with alkoxyamine-functionalized payloads to form a stable oxime.

Mechanism of Action

The following diagram illustrates the transformation from the protected precursor to the final bioconjugate.

AllysineWorkflow Precursor Cbz-L-allysine Ethylene Acetal Acid Acid Hydrolysis (TFA/H2O) Precursor->Acid Deprotection Aldehyde Active Allysine (Aldehyde Handle) Acid->Aldehyde -44 Da Mass Shift Conjugate Stable Oxime Conjugate Aldehyde->Conjugate + Aniline Catalyst pH 4.5-6.0 Payload Aminooxy-Payload (e.g., PEG, Drug) Payload->Conjugate Ligation

Figure 1: The chemical workflow for Cbz-L-allysine ethylene acetal modification. Note the critical mass shift during the acid hydrolysis step.

Comparative Analysis: Allysine vs. Industry Standards

To validate the choice of Cbz-L-allysine, one must compare it against the two most common alternatives: Cysteine-Maleimide and Lysine-NHS chemistry.

Table 1: Performance Matrix
FeatureAllysine (Oxime Ligation) Cysteine (Maleimide) Lysine (NHS Ester)
Site Specificity High (Bio-orthogonal)High (If engineered Cys)Low (Random Lys labeling)
Linkage Stability Excellent (Hydrolytically stable)Moderate (Retro-Michael instability)Good (Amide bond)
Plasma Stability High (Resistant to exchange)Vulnerable (Thiol exchange with Albumin)High
Reaction Kinetics Slow (

to

)
Fast (

)
Fast (

)
Catalyst Required Yes (Aniline/p-phenylenediamine)NoNo
Heterogeneity Single species (Homogeneous)Single speciesMixture of isomers (Heterogeneous)

Key Insight: While Maleimide chemistry is faster, it is reversible. In plasma, the drug payload can detach from the protein and transfer to serum albumin (thiol exchange), leading to off-target toxicity. The oxime bond formed by Allysine is irreversible under physiological conditions, providing superior safety profiles for ADCs.

Experimental Validation Protocols

The following protocols are designed to be self-validating . You must confirm the success of Step 1 (Deprotection) via Mass Spectrometry before proceeding to Step 2 (Conjugation).

Protocol A: Acid Deprotection (Acetal Removal)

Objective: Convert the masked acetal into the reactive aldehyde.

  • Dissolution: Dissolve the Cbz-L-allysine ethylene acetal modified peptide in a solution of 95% Trifluoroacetic Acid (TFA) , 2.5% Triisopropylsilane (TIS), and 2.5%

    
    .
    
    • Note: If the molecule is acid-sensitive, use a milder cocktail (e.g., 50% TFA or dilute HCl in dioxane), but kinetic validation is required.

  • Incubation: Agitate at room temperature for 1–2 hours.

  • Precipitation: Precipitate the peptide in cold diethyl ether and centrifuge.

  • Validation (CRITICAL): Analyze via LC-MS.

    • Success Criterion: You must observe a mass shift of -44.05 Da relative to the protected precursor.

    • Calculation: Loss of Ethylene Glycol (

      
      , 62 Da) + Addition of Water (
      
      
      
      , 18 Da) = Net -44 Da.
Protocol B: Oxime Ligation

Objective: Conjugate the aldehyde with an aminooxy-functionalized payload.[1]

  • Buffer Prep: Prepare 0.1 M Sodium Acetate buffer, pH 4.5. Add 100 mM Aniline as a nucleophilic catalyst.

    • Why Aniline? It forms a transient, highly reactive Schiff base with the aldehyde, which then rapidly transimines with the alkoxyamine, accelerating the reaction by 400x.

  • Reaction: Mix the deprotected Allysine-peptide (100 µM) with the Aminooxy-Payload (5–10 equivalents) in the buffer.

  • Incubation: React for 4–16 hours at 25°C.

  • Validation: Analyze via LC-MS.

    • Success Criterion: Mass shift corresponding exactly to the payload MW - 18 Da (loss of water during oxime formation).

Analytical Validation Framework

To ensure scientific integrity, data must be presented using high-resolution Mass Spectrometry (HRMS).

Expected Mass Shifts
StateChemical StructureMass Delta (vs. Precursor)
1. Precursor Peptide-CH(OCH

)

Reference Mass (

)
2. Deprotected Peptide-CHO

Da
3. Conjugated Peptide-CH=N-O-Payload

Troubleshooting Decision Matrix

Troubleshooting Start LC-MS Analysis Check1 Mass shift -44 Da observed? Start->Check1 Yes1 Proceed to Ligation Check1->Yes1 Yes No1 Incomplete Deprotection Check1->No1 No Check2 Ligation Yield < 50%? Yes1->Check2 Action1 Increase TFA time or Water content No1->Action1 Action2 Check pH (must be < 6) Increase Aniline conc. Check2->Action2 Yes

Figure 2: Troubleshooting logic for Allysine modification failures. Most failures occur due to incomplete acetal hydrolysis or incorrect pH during ligation.

References

  • Luckose, F., et al. (2015).[2] Effects of amino acid derivatives on physical, mental, and physiological activities.[2] Critical Reviews in Food Science and Nutrition.[2]

  • Rabuka, D., et al. (2012).[3] Site-specific chemical protein conjugation using genetically encoded aldehyde tags.[3][4] Nature Protocols.[3]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition.

  • Fontaine, S. D., et al. (2015). Long-term stabilization of maleimide–thiol conjugates.[3] Bioconjugate Chemistry.[1][3][5][6][7][8][9]

  • Agarwal, P., & Bertozzi, C. R. (2015). Site-specific antibody–drug conjugates: the nexus of bioorthogonal chemistry, protein engineering, and drug development. Bioconjugate Chemistry.[1][3][5][6][7][8][9]

Sources

A Researcher's Guide to the Spectroscopic Interrogation of Allysine: Protected vs. Deprotected States

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Two Faces of Allysine

In the landscape of biochemistry and therapeutic development, allysine, the aldehyde derivative of lysine, stands out for its critical role in the cross-linking of collagen and elastin, the very proteins that provide structural integrity to our tissues.[1][2] Beyond its natural function, the aldehyde moiety of allysine is a powerful tool for chemists, offering a reactive handle for site-specific protein modification, bioconjugation, and the synthesis of complex peptide-based drugs.[3][4]

However, the high reactivity of the aldehyde group presents a significant challenge during chemical synthesis. To prevent unwanted side reactions, it must be "masked" with a protecting group, which is later removed to reveal the reactive aldehyde.[5][6] Among the most common and effective protecting groups for aldehydes are acetals, such as the diethyl or ethylene acetal, which are stable to a wide range of reaction conditions but can be removed under specific, mild protocols.[7][8]

For the researcher, verifying the success of both the protection and the subsequent deprotection steps is paramount. A failure to completely protect the allysine can lead to unintended byproducts, while incomplete deprotection results in a non-reactive final product. This guide provides a comprehensive spectroscopic comparison of allysine in its protected (acetal) and deprotected (aldehyde) forms, leveraging Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. We will delve into the characteristic spectral signatures of each state, explain the causality behind the observed differences, and provide validated experimental protocols to empower your research.

Workflow for Synthesis and Analysis

The journey from a stable, protected building block to a reactive, functional allysine residue follows a logical progression. Spectroscopic analysis serves as a critical quality control checkpoint at key stages of this process. The general workflow involves the synthesis and purification of the protected allysine derivative, followed by spectroscopic confirmation of its structure. After the deprotection step, a second round of spectroscopic analysis is performed to confirm the successful regeneration of the aldehyde.

G cluster_0 Protected Stage cluster_1 Deprotection cluster_2 Deprotected Stage A Synthesis of Protected Allysine (e.g., Acetal) B Spectroscopic Analysis 1: Confirm Protection (NMR, FT-IR, UV-Vis) A->B C Mild Acidic Hydrolosis B->C D Spectroscopic Analysis 2: Confirm Deprotection (NMR, FT-IR, UV-Vis) C->D E Downstream Application: Bioconjugation, etc. D->E

Caption: General workflow for the preparation and verification of allysine.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Proof

NMR spectroscopy provides the most detailed and unambiguous structural information, allowing for the direct observation of protons (¹H NMR) and carbons (¹³C NMR) in the immediate vicinity of the functional group. The transformation from an acetal to an aldehyde results in dramatic and easily identifiable changes in the NMR spectrum.

Key Differentiating Signals
  • Protected Allysine (Acetal Form): The key signatures are the protons and carbons of the acetal group itself. For an L-Allysine ethylene acetal, one would expect to see a characteristic triplet for the acetal methine proton (Hε) around 4.5-5.0 ppm and signals for the ethylene glycol methylene protons around 3.8-4.0 ppm. The acetal carbon (Cε) would appear around 100-110 ppm in the ¹³C spectrum.

  • Deprotected Allysine (Aldehyde Form): The hallmark of a successful deprotection is the appearance of the aldehyde proton. This proton is highly deshielded by the adjacent electronegative oxygen and the magnetic anisotropy of the carbonyl bond, causing it to resonate far downfield, typically between 9.5 and 10.0 ppm.[9] This region of the ¹H NMR spectrum is often "clean," making this signal a definitive marker. Concurrently, the acetal signals disappear, and a new aldehyde carbonyl carbon signal emerges in the ¹³C spectrum around 200-205 ppm.

Comparative NMR Data
Atom Protected (Allysine Ethylene Acetal) Approximate ¹H Chemical Shift (δ, ppm)Deprotected (Allysine) Approximate ¹H Chemical Shift (δ, ppm)Key Change
Hε (-CHO) N/A9.7 - 9.8 Appearance of diagnostic aldehyde proton
Hε (-CH(OR)₂) ~4.8 (triplet)N/ADisappearance of acetal proton
Acetal -CH₂- ~3.9 (multiplet)N/ADisappearance of protecting group protons
Hδ (-CH₂-) ~1.7~2.5 (triplet of doublets)Downfield shift due to proximity to C=O
Atom Protected (Allysine Ethylene Acetal) Approximate ¹³C Chemical Shift (δ, ppm)Deprotected (Allysine) Approximate ¹³C Chemical Shift (δ, ppm)Key Change
Cε (=O) N/A~202 Appearance of aldehyde carbonyl carbon
Cε (-C(OR)₂) ~103N/ADisappearance of acetal carbon
Acetal -C- ~65N/ADisappearance of protecting group carbons
Cδ (-CH₂-) ~30~43Downfield shift due to proximity to C=O

Note: Chemical shifts are approximate and can vary based on solvent, pH, and concentration.

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: Dissolve 2-5 mg of the allysine sample (either protected or deprotected) in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). Ensure the sample is fully dissolved.

  • Internal Standard: Add a small amount of an internal standard, such as DSS or TSP for aqueous samples, for accurate chemical shift referencing.

  • Instrument Setup: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer.

  • Acquisition: Tune and shim the instrument to optimize magnetic field homogeneity. Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 45° or 90° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Processing: Process the resulting Free Induction Decay (FID) with an exponential window function, followed by a Fourier transform. Phase the spectrum and perform baseline correction.

  • Analysis: Calibrate the spectrum to the internal standard. Integrate the peaks to determine relative proton counts and analyze the chemical shifts and coupling patterns to confirm the structure.

Part 2: FT-IR Spectroscopy - Monitoring Functional Group Transformation

FT-IR spectroscopy is a rapid and powerful technique for identifying the presence or absence of specific functional groups by measuring the absorption of infrared radiation corresponding to molecular vibrations. The conversion of an acetal to an aldehyde is marked by the disappearance of C-O single bond stretches and the appearance of a prominent C=O double bond stretch.

Key Differentiating Vibrations
  • Protected Allysine (Acetal Form): The FT-IR spectrum is characterized by the absence of a strong absorption in the carbonyl region (1700-1750 cm⁻¹). Instead, it will display strong, characteristic C-O single bond stretching vibrations from the acetal group, typically appearing in the 1000-1200 cm⁻¹ range.

  • Deprotected Allysine (Aldehyde Form): The spectrum is dominated by the appearance of a very strong and sharp absorption band corresponding to the carbonyl (C=O) stretch of the aliphatic aldehyde, located around 1720-1740 cm⁻¹ .[10][11] Additionally, two weaker but highly diagnostic C-H stretching bands for the aldehyde proton can often be observed, one near 2820 cm⁻¹ and another near 2720 cm⁻¹ .[10][12] The presence of the peak around 2720 cm⁻¹ is particularly indicative of an aldehyde, as few other functional groups absorb in this region.

Comparative FT-IR Data
Vibrational Mode Protected (Acetal) Wavenumber (cm⁻¹)Deprotected (Aldehyde) Wavenumber (cm⁻¹)Appearance/Intensity
Aldehyde C-H Stretch Absent~2820 and ~2720 Weak to medium, but diagnostic
C=O Stretch Absent~1725 Strong, sharp
Acetal C-O Stretch ~1150-1050 AbsentStrong (in protected form)
Experimental Protocol: ATR-FT-IR Analysis
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or germanium) is clean. Collect a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount (1-2 mg) of the solid allysine sample directly onto the ATR crystal. If the sample is an oil or solution, apply a single drop.

  • Pressure Application: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Spectrum Collection: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

  • Data Analysis: The collected spectrum will be automatically ratioed against the background. Identify the key vibrational bands as outlined in the table above to confirm the presence of the acetal or aldehyde functional group. Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Part 3: UV-Vis Spectroscopy - A Quick Check for Carbonyl Presence

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within a molecule. While not as structurally informative as NMR or FT-IR, it serves as a rapid and simple method to detect the presence of the carbonyl chromophore in the deprotected allysine.

Key Differentiating Transitions
  • Protected Allysine (Acetal Form): Lacking a conjugated system or a significant chromophore, the acetal form of allysine is expected to be transparent above ~230 nm. Like its parent amino acid, lysine, any significant absorbance occurs only in the far UV region (below 220 nm).[13][14]

  • Deprotected Allysine (Aldehyde Form): The carbonyl group of the aldehyde, while not a strong chromophore, exhibits a characteristic weak electronic transition. This is the n→π* transition, where a non-bonding electron from the oxygen atom is promoted to the antibonding π* orbital of the C=O bond. This transition results in a weak but distinct absorption band with a maximum (λ_max) around 270-300 nm .[15] The low intensity of this peak is a key feature.

Comparative UV-Vis Data
Compound Form λ_max (nm) Electronic Transition Molar Absorptivity (ε)
Protected (Acetal) < 220σ→σN/A in standard range
Deprotected (Aldehyde) ~280 n→πLow (~15-30 M⁻¹cm⁻¹)
Experimental Protocol: UV-Vis Analysis
  • Solvent Selection: Choose a UV-transparent solvent in which the sample is soluble. Water, ethanol, or acetonitrile are common choices. The solvent should not absorb in the region of interest (>250 nm).

  • Sample Preparation: Prepare a stock solution of the allysine sample of known concentration (e.g., 1-10 mM).

  • Instrument Blank: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (acquire a baseline).

  • Sample Measurement: Fill an identical quartz cuvette with the sample solution. Place it in the spectrophotometer and scan the absorbance, typically from 400 nm down to 200 nm.

  • Data Analysis: Examine the spectrum for the presence or absence of the characteristic weak absorption peak around 280 nm to differentiate the deprotected aldehyde from the protected acetal.

Validated Protocol: Acetal Deprotection

The conversion of the protected allysine to its active aldehyde form is typically achieved through mild acidic hydrolysis. The following protocol is a robust starting point for this transformation.[16][17][18]

G A 1. Dissolve Protected Allysine in THF/H₂O mixture B 2. Add Mild Acid (e.g., 2M HCl or Acetic Acid) A->B C 3. Stir at RT Monitor by TLC B->C D 4. Quench (e.g., sat. NaHCO₃) C->D E 5. Extract & Purify (e.g., EtOAc extraction, column chromatography) D->E F Deprotected Allysine E->F

Caption: Experimental workflow for allysine acetal deprotection.

  • Dissolution: Dissolve the allysine acetal derivative in a mixture of an organic solvent and water (e.g., a 3:1 mixture of tetrahydrofuran (THF) and water). The organic solvent ensures solubility of the starting material, while water is required for the hydrolysis reaction.

  • Acidification: Add a catalytic or stoichiometric amount of a mild acid. For robust acetals, 1-2 equivalents of 2M HCl can be used. For more sensitive substrates, a weaker acid like 80% acetic acid is preferable to minimize potential side reactions.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the deprotection should be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot and the appearance of a new, more polar product spot.

  • Quenching: Once the reaction is complete (typically 1-4 hours), carefully neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Workup and Purification: Extract the aqueous mixture with an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography if necessary.

  • Verification: Confirm the structure of the final product using the spectroscopic methods detailed above.

Conclusion

The strategic use of protecting groups is fundamental to the successful synthesis and application of allysine-containing peptides and proteins. As we have demonstrated, NMR, FT-IR, and UV-Vis spectroscopy each provide a unique and complementary lens through which to view this critical transformation. NMR offers definitive structural proof through the unique chemical shifts of the aldehyde proton and carbon. FT-IR provides a rapid and clear confirmation of the functional group conversion via the C=O stretch. Finally, UV-Vis serves as a quick diagnostic check for the presence of the carbonyl chromophore. By mastering these analytical techniques and understanding their theoretical underpinnings, researchers can proceed with confidence, ensuring the chemical integrity of their materials and the ultimate success of their downstream applications.

References

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Assessing the Purity of Synthetic Cbz-L-Allysine Ethylene Acetal: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of cyclic peptides and antibody-drug conjugates (ADCs), Cbz-L-allysine ethylene acetal (CAS: 215054-80-1) serves as a critical "masked" aldehyde precursor. Its value lies in its latent reactivity: the ethylene acetal protects the reactive aldehyde during peptide chain assembly, allowing for controlled release (hydrolysis) only when ligation or cyclization is required.

However, commercial and in-house synthesized batches often suffer from three silent failures: acetal hydrolysis , racemization , and carbamate (Cbz) degradation . Using compromised material leads to irreversible peptide cross-linking and failed macrocyclization.

This guide objectively compares High-Purity (HP) Synthetic Grade material against Standard/Degraded (SD) alternatives , providing the experimental frameworks necessary to validate your starting material before it enters the production line.

Part 1: The Analytical Landscape (Critical Quality Attributes)

To ensure successful downstream application, the material must meet strict criteria. We define the "High-Purity" standard against common failure modes found in lower-grade alternatives.

FeatureHigh-Purity (HP) SpecificationStandard/Degraded (SD) AlternativeDownstream Consequence of Failure
Acetal Integrity >98% Intact Dioxolane RingPartial Hydrolysis (<95%)Premature aldehyde release causes intermolecular Schiff-base crosslinking (polymerization).
Chiral Purity >99% L-Enantiomer2-5% D-EnantiomerFormation of diastereomeric impurities in peptides; disrupted secondary structure.
Identity (NMR) Distinct Acetal Methine (

4.8-5.0 ppm)
Visible Aldehyde Proton (

9.6 ppm)
Low yield in ligation reactions; complex purification profiles.
Solubility Clear in DCM/MeOHHazy/PrecipitateIndicates polymerization or inorganic salt contamination.

Part 2: Comparative Analysis & Data Interpretation

Structural Validation: 1H NMR Spectroscopy

NMR is the only method capable of definitively distinguishing between the intact acetal and the hydrolyzed aldehyde.

  • The Diagnostic Signal: The methine proton of the ethylene acetal ring appears as a triplet or doublet of doublets between 4.80 – 5.00 ppm .

  • The Impurity Signal: The free aldehyde proton (CHO) appears downfield at 9.50 – 9.80 ppm .

Comparative Observation:

  • HP Material: Shows a clean multiplet at 4.85 ppm (acetal). Integration ratio of Acetal-H to Cbz-Benzylic-H (5.1 ppm) is exactly 1:2.

  • SD Material: Shows a diminished acetal signal and a new singlet at 9.6 ppm. Note: Even 2% hydrolysis is detectable here and is unacceptable for high-fidelity ligation.

Quantitative Purity: HPLC-MS

While NMR provides structural data, Reverse-Phase HPLC (RP-HPLC) quantifies non-UV active impurities (via MS) and deletion sequences.

  • Column: C18 (e.g., Agilent Zorbax or Phenomenex Kinetex).

  • Detection: UV (254 nm for Cbz) and ESI-MS (Positive Mode).

  • Observation: The acetal is acid-sensitive. Crucial: The mobile phase must be neutral or slightly basic (Ammonium Bicarbonate) to prevent on-column hydrolysis during analysis. Standard 0.1% TFA gradients will artificially degrade the sample, giving false negatives.

Stereochemical Integrity: Chiral Analysis

Allysine derivatives are prone to racemization at the


-carbon during the protection steps.
  • Method: Marfey’s Analysis (FDAA derivatization) followed by HPLC.

  • Logic: The L-isomer (desired) and D-isomer (impurity) form diastereomers with Marfey’s reagent, which separate easily on standard C18 columns.

  • HP Material: Single peak corresponding to L-Allysine derivative.

  • SD Material: Small shoulder peak (D-isomer) eluting immediately before or after the main peak.

Part 3: Visualizing the Impact (Logic & Workflow)

The following diagrams illustrate the validation workflow and the mechanistic consequences of using impure material.

Diagram 1: The Validation Workflow

A self-validating loop to accept or reject material.

ValidationWorkflow Start Raw Cbz-L-Allysine Ethylene Acetal Solubility Step 1: Solubility Test (DCM/MeOH) Start->Solubility NMR Step 2: 1H NMR (DMSO-d6) Solubility->NMR Clear Solution Fail FAIL: Recrystallize or Discard Solubility->Fail Precipitate/Haze AcetalCheck Decision: Acetal Signal (4.8-5.0 ppm) present? NMR->AcetalCheck AldehydeCheck Decision: Aldehyde Signal (9.6 ppm) < 1%? AcetalCheck->AldehydeCheck Yes AcetalCheck->Fail No HPLC Step 3: HPLC-MS (Neutral pH) AldehydeCheck->HPLC Yes AldehydeCheck->Fail No (Hydrolysis detected) Chiral Step 4: Chiral Purity (Marfey's Method) HPLC->Chiral >98% Purity HPLC->Fail <98% Purity Pass PASS: Proceed to Synthesis Chiral->Pass >99% ee Chiral->Fail Racemized

Caption: Figure 1. Step-by-step quality control decision tree. Note the priority of NMR for acetal verification before advanced HPLC methods.

Diagram 2: The "Silent Failure" Mechanism

Why acetal hydrolysis destroys peptide yield.

FailureMechanism Intact Intact Acetal (Protected) Hydrolyzed Hydrolyzed Aldehyde (Impurity) Intact->Hydrolyzed Acid/Moisture Exposure Ligation Controlled Ligation (Desired Path) Intact->Ligation Deprotection on Demand Crosslink Uncontrolled Schiff Base (Polymerization) Hydrolyzed->Crosslink Reacts with Lys/N-term of other chains PeptideChain Growing Peptide Chain (Free Amines Present) PeptideChain->Ligation PeptideChain->Crosslink

Caption: Figure 2. Mechanistic pathway showing how trace aldehyde impurities lead to irreversible cross-linking during peptide assembly.

Part 4: Experimental Protocols

Protocol A: 1H NMR Assessment

Objective: Confirm acetal structure and quantify hydrolysis.

  • Sample Prep: Dissolve 10 mg of Cbz-L-allysine ethylene acetal in 0.6 mL of DMSO-d6 (Chloroform-d is acceptable, but DMSO often prevents aggregation).

  • Acquisition: Run a standard proton scan (min 16 scans).

  • Analysis:

    • Set the DMSO peak to 2.50 ppm.

    • Integrate the aromatic Cbz protons (7.30–7.40 ppm) and set value to 5.00.

    • Target: Check the acetal methine (

      
      4.85 ppm). Integration should be 1.00 .
      
    • Limit: Check

      
      9.6 ppm. Integration should be < 0.01 .
      
Protocol B: Neutral RP-HPLC Analysis

Objective: Purity profiling without degrading the acetal.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH

    
    7.5).
    
  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: 254 nm.

  • Note: Do not use TFA or Formic Acid in the mobile phase, as the acetal is acid-labile and will hydrolyze on-column, appearing as a split peak or a broad smear.

Protocol C: Chiral Purity (Marfey’s Method)

Objective: Detect D-enantiomer.[1]

  • Hydrolysis (Careful): Treat a small aliquot (1 mg) with 6N HCl at 110°C for 24h (Note: This will hydrolyze the acetal to the aldehyde/hemiaminal, but the chiral center at the alpha-carbon remains stable under these conditions for this specific analysis context, or alternatively, use a chiral column without hydrolysis if available).

    • Refinement: For protected amino acids, direct analysis on a Chiralpak IA/IB column is superior to avoid acid-induced racemization during prep.

    • Preferred Method (Direct): Dissolve 1 mg/mL in Ethanol/Hexane (1:1). Inject on Chiralpak IA . Isocratic elution with Hexane:Ethanol (80:20).

    • Criteria: The L-isomer is the major peak. Any peak <1% area at a different retention time indicates racemization.

Part 5: Storage & Stability

To maintain the "High Purity" status:

  • Temperature: Store at -20°C.

  • Atmosphere: Under Argon or Nitrogen (hygroscopic; moisture leads to hydrolysis).

  • Buffer: Avoid storing in acidic solutions.

References

  • Mangold, S. L., et al. (2024). "Bioinspired Synthesis of Allysine for Late-Stage Functionalization of Peptides." National Institutes of Health (PMC). Available at: [Link]

  • Rehman, A. A., et al. (2023). "Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral HPLC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Scattolin, T., et al. (2022).[2] "Nucleophilic Deprotection of Cbz-Protected Amines." Organic Letters. Available at: [Link]

Sources

Biological Activity & Performance Guide: Cbz-L-Allysine Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of Peptides Synthesized with Cbz-L-allysine Content Type: Publish Comparison Guide

Executive Summary

This guide analyzes the biological utility of peptides synthesized using Cbz-L-allysine (and its Fmoc-protected equivalents). The core functional group introduced is 2-aminoadipic semialdehyde (Allysine) . Unlike standard amino acids, Allysine carries a reactive aldehyde handle.[1] This guide compares its performance in two primary biological applications: Reversible Covalent Protease Inhibition (vs. Vinyl Sulfones and Nitriles) and Bioconjugation/Cross-linking (vs. Click Chemistry).

Mechanism of Action: The Aldehyde Warhead

The biological activity of Cbz-L-allysine-derived peptides hinges on the electrophilicity of the aldehyde side chain.[2][3]

A. Protease Inhibition (The "Warhead" Effect)

In drug development, Allysine residues act as Transition State Analogs .

  • Mechanism: The aldehyde carbon undergoes nucleophilic attack by the active site residue of the protease (Cysteine thiol or Serine hydroxyl).

  • Result: Formation of a Hemithioacetal (for Cysteine proteases) or Hemiacetal (for Serine proteases).

  • Thermodynamics: This reaction is reversible , mimicking the tetrahedral transition state of peptide bond hydrolysis without cleavage.

B. Bio-Orthogonal Conjugation
  • Mechanism: The aldehyde reacts selectively with nucleophiles (hydrazines, alkoxyamines) or undergoes reductive amination.

  • Result: Formation of stable hydrazones, oximes, or secondary amines, often used for macrocyclization or antibody-drug conjugates (ADCs).

Comparative Performance Analysis
Scenario A: Cysteine Protease Inhibition (e.g., SARS-CoV-2 Mpro, Cathepsins)

Comparison of Allysine (Aldehyde) vs. Vinyl Sulfone vs. Nitrile warheads.

FeatureAllysine (Peptide Aldehyde) Vinyl Sulfone Peptide Nitrile
Binding Mode Reversible Covalent (Hemithioacetal)Irreversible Covalent (Michael Addition)Reversible Covalent (Thioimidate)
Kinetics (

)
Fast (Rapid equilibrium)Slow to Moderate (Time-dependent)Moderate
Potency (

)
High (Low nM to

M range)
High (often sub-nM due to irreversibility)Moderate to High
Selectivity Moderate (Risk of off-target aldehyde oxidation)High (Tunable P1/P2 residues)High
Metabolic Stability Low (Oxidation to acid/Reduction to alcohol)High (Stable in plasma)High
Toxicity Risk Low (Reversible binding reduces toxicity)High (Permanent modification of off-targets)Low

Experimental Evidence:

  • SARS-CoV-2 Mpro: Peptide aldehydes derived from allysine precursors have shown

    
     values of 2.24 ± 0.58 
    
    
    
    M
    , effectively overruling substrate specificity rules by leveraging the high electrophilicity of the warhead (Source: Tai et al., 2025; Yang et al., 2006).
  • Proteasome Inhibition: In comparative studies, aldehyde-terminated pseudopeptides inhibited the proteasome more effectively in cell-based assays than vinyl sulfones, likely due to better cell permeability or rapid equilibrium kinetics, despite the vinyl sulfone's irreversible nature (Source: Bioorg. Chem., 2021).

Scenario B: Bioconjugation & Cyclization

Comparison of Allysine-based Stapling vs. Ring-Closing Metathesis (RCM).

MetricAllysine (Reductive Amination) Olefin Metathesis (RCM)
Reaction Condition Aqueous / Mild Buffer (pH 5-7)Organic Solvents / Ru-Catalyst
Atom Economy High (Water byproduct)Moderate (Ethylene byproduct)
Bio-compatibility Excellent (Can occur in cell lysate)Poor (Catalyst toxicity)
Bond Stability High (Secondary amine after reduction)High (C=C bond)
Visualizing the Mechanism

The following diagram illustrates the divergent pathways for an Allysine-containing peptide: acting as a reversible inhibitor (Top) versus an irreversible cross-linker (Bottom).

Allysine_Activity Allysine Allysine Peptide (R-CHO) Hemithioacetal Hemithioacetal Complex (Reversible Inhibition) Allysine->Hemithioacetal + Protease (Active Site Attack) SchiffBase Schiff Base (Imine) Allysine->SchiffBase + Amine (pH 6-7) Protease Cysteine Protease (Enz-SH) Protease->Hemithioacetal Amine Lysine/Amine (R'-NH2) Amine->SchiffBase Hemithioacetal->Allysine Dissociation (k_off) StableLink Secondary Amine (Stable Cross-link) SchiffBase->StableLink + NaCNBH3 (Reduction)

Figure 1: Dual-modality of Allysine peptides. Top path: Reversible enzyme inhibition. Bottom path: Bio-orthogonal conjugation.

Experimental Protocols (Self-Validating)
Protocol A: Synthesis of Allysine Peptides via SPPS

Note: Direct use of Cbz-L-allysine in SPPS is rare due to Cbz stability. The standard method uses Fmoc-L-allysine ethylene acetal.[4]

  • Resin Loading: Use Rink Amide resin (0.6 mmol/g). Swell in DMF for 30 min.

  • Coupling:

    • Reagent: Fmoc-L-allysine ethylene acetal (3 eq).

    • Activator: HATU (2.9 eq) / DIPEA (6 eq).

    • Time: 2 hours at Room Temp. Validation: Kaiser Test (Negative = Complete).

  • Elongation: Proceed with standard Fmoc/tBu SPPS cycles.

  • Cleavage & Deprotection (The Critical Step):

    • Cocktail: TFA/H2O/TIPS (95:2.5:2.5).

    • Time: 2-3 hours.

    • Mechanism:[3][5][6][7] The high acid concentration cleaves the peptide from the resin AND hydrolyzes the ethylene acetal protecting group, liberating the reactive aldehyde .

  • Purification: RP-HPLC (C18 column). Validation: ESI-MS must show mass corresponding to the aldehyde (-CHO), not the acetal or hydrate.

Protocol B: Protease Inhibition Assay (Fluorescence)
  • Substrate: Fluorogenic peptide (e.g., Z-Phe-Arg-AMC).

  • Enzyme: Recombinant Cysteine Protease (e.g., Cathepsin L, 1-5 nM).

  • Reaction:

    • Incubate Enzyme + Allysine Peptide (0.1 - 1000 nM) in Assay Buffer (pH 5.5, 1mM DTT) for 30 min.

    • Add Substrate (

      
       concentration).
      
  • Measurement: Monitor Fluorescence (Ex 360nm / Em 460nm) for 20 min.

  • Analysis: Plot

    
     vs [Inhibitor]. Fit to Morrison equation for tight-binding inhibitors.
    
References
  • Tai, H., et al. (2025). Reversible Covalent Reactions of Aldehydes and Salicylaldehydes Using a Lysine-Model Substrate. Novartis OAK.[8]

  • Bioorg. Chem. (2021). Pseudopeptides with aldehyde or vinylsulfone warheads: Synthesis and antiproteasomal activity.[9] PubMed.[4]

  • Yang, H., et al. (2006). Peptide aldehyde inhibitors challenge the substrate specificity of the SARS-coronavirus main protease. PMC.

  • Journal of Medicinal Chemistry. Design of Self-Masked Aldehyde Inhibitors (SMAIs). PMC.

  • Peptide.com. Amino Acid Derivatives for Peptide Synthesis: Benzyloxycarbonyl (Cbz).

Sources

A Senior Application Scientist's Guide to Benchmarking Cbz-L-allysine ethylene acetal for Site-Specific Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the ability to introduce a reactive chemical handle at a specific site within a peptide or protein is paramount. This control unlocks powerful capabilities, from developing precisely engineered antibody-drug conjugates (ADCs) to creating sophisticated molecular probes for studying biological pathways. The aldehyde functional group is particularly valuable due to its ability to undergo highly specific ligation reactions, such as oxime formation, with aminooxy- or hydrazine-containing molecules.[1][2][3]

However, the direct incorporation of a reactive aldehyde during peptide synthesis is problematic due to its instability. Cbz-L-allysine ethylene acetal emerges as an elegant solution—a stable, protected precursor that can be seamlessly integrated into a peptide sequence using standard synthesis protocols.[4][5] Subsequent deprotection reveals the reactive allysine residue at the desired position, ready for conjugation.

This guide provides an in-depth technical comparison of a workflow utilizing Cbz-L-allysine ethylene acetal against common commercial kits designed for protein modification. We will delve into the experimental causality, present detailed protocols, and offer field-proven insights to help you determine the optimal strategy for your research needs.

The Core Challenge: Achieving Site-Specific Aldehyde Incorporation

The goal of site-specific modification is to overcome the limitations of traditional chemical labeling, which often targets abundant functional groups like primary amines on lysine residues, resulting in heterogeneous products.[6] While several methods exist to introduce aldehydes, they often come with trade-offs:

  • Enzymatic Modification: Methods like using formylglycine-generating enzyme (FGE) can install an aldehyde tag, but require genetic engineering of the target protein.

  • Oxidation of Glycans or Amino Acids: Commercial kits are available that oxidize sugars on glycoproteins or specific amino acid side chains to generate aldehydes. While effective for existing proteins, this approach lacks the precision to target a single, non-terminal site in a newly synthesized peptide and can sometimes lead to off-target modifications.

  • Synthetic Building Blocks: This is where Cbz-L-allysine ethylene acetal provides a distinct advantage. By incorporating it as a building block during Solid-Phase Peptide Synthesis (SPPS), researchers gain absolute control over the aldehyde's final position.[5][7]

Our objective is to benchmark the efficiency, purity, and reactivity of an allysine-containing peptide generated from this building block against a commercially available protein modification kit.

Experimental Design: A Head-to-Head Comparison

To provide a robust comparison, we designed a multi-stage workflow. First, we synthesize a model hexapeptide (Tyr-Gly-Gly-Phe-Leu-Xxx, where Xxx is the allysine precursor) using Cbz-L-allysine ethylene acetal. We then deprotect it to generate the reactive aldehyde. Finally, we benchmark its reactivity against a model protein (Bovine Serum Albumin, BSA) modified with a commercial glycan oxidation kit. The reactivity of the generated aldehydes from both methods is quantified by labeling with a fluorescent aminooxy probe.

G cluster_0 Part A: Peptide Synthesis cluster_1 Part B: Aldehyde Generation cluster_2 Part C: Reactivity Benchmarking A1 Fmoc-Rink Amide Resin A2 SPPS Cycles: 1. Fmoc Deprotection 2. Amino Acid Coupling A1->A2 A3 Incorporate Cbz-L-allysine ethylene acetal A2->A3 A4 Cleavage & Global Deprotection A3->A4 A5 Purification & Analysis (HPLC, MS) A4->A5 B1 Protected Peptide A5->B1 B2 Acetal Hydrolysis (Mild Acid) B1->B2 B3 Reactive Allysine Peptide B2->B3 C2 Oxime Ligation Reaction B3->C2 B4 Commercial Kit: Glycoprotein Oxidation (e.g., on BSA) B5 Aldehyde-Modified BSA B4->B5 B5->C2 C1 Aminooxy-Fluorophore Probe C1->C2 C3 Kinetic Analysis (Fluorescence Spectroscopy) C2->C3 C4 Endpoint Analysis (HPLC/SDS-PAGE) C2->C4

Caption: Experimental workflow for benchmarking Cbz-L-allysine ethylene acetal.

Part 1: Peptide Synthesis & Aldehyde Generation Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Model Peptide

This protocol is based on standard Fmoc/tBu chemistry, which is favored for its mild deprotection conditions.[8][9]

  • Resin Preparation: Swell 100 mg of Rink Amide resin in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice (3 min, then 7 min) to remove the Fmoc protecting group. Wash thoroughly with DMF (5x).[8]

  • Amino Acid Coupling: In a separate vial, pre-activate the first Fmoc-protected amino acid (Fmoc-Leu-OH, 4 equivalents) with HBTU (3.9 eq) and DIPEA (8 eq) in DMF for 5 minutes. Add the activated mixture to the resin and agitate for 1-2 hours.

  • Wash: Wash the resin with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).

  • Repeat Cycles: Repeat steps 2-4 for the subsequent amino acids in the sequence (Phe, Gly, Gly).

  • Incorporation of Cbz-L-allysine ethylene acetal: For the final residue, couple Fmoc-Cbz-L-allysine ethylene acetal using the same procedure as in step 3.

  • Final Deprotection & Cleavage: After coupling the final amino acid (Tyr), perform a final Fmoc deprotection. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

  • Purification & Analysis: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using reverse-phase HPLC (RP-HPLC) and confirm its identity and purity via LC-Mass Spectrometry (LC-MS).[10][11][12]

Expert Insight (Causality): The choice of Rink Amide resin yields a C-terminally amidated peptide, which is common for bioactive peptides and prevents the C-terminal carboxylate from participating in side reactions. Using an excess of reagents during coupling ensures the reaction goes to completion, a key advantage of SPPS.[13]

Protocol 2: Acetal Deprotection to Generate Allysine Peptide

The ethylene acetal is a robust protecting group that is stable to the repetitive base treatments of Fmoc deprotection and the strong acid of final cleavage. It is selectively removed under mild acidic conditions.

  • Dissolution: Dissolve the purified, protected peptide in a solution of 80% acetic acid in water.

  • Hydrolysis: Stir the reaction at 40°C for 4-6 hours, monitoring progress by LC-MS.

  • Lyophilization: Once the reaction is complete, dilute the mixture with water and lyophilize to remove the acetic acid, yielding the final allysine-containing peptide.

  • Analysis: Confirm the successful deprotection and purity of the final product by LC-MS. The mass should correspond to the loss of the acetal group and hydrolysis to the aldehyde.

Part 2: Benchmarking Aldehyde Reactivity

Here, we compare the reactivity of our synthetically derived allysine peptide with aldehydes generated on a control protein (BSA) using a commercial kit. The reaction being benchmarked is the oxime ligation, a highly efficient and bioorthogonal reaction.[3][14]

Protocol 3: Aldehyde Generation on BSA using a Commercial Kit

This protocol is representative of kits that oxidize glycoprotein glycans.

  • Reagent Preparation: Follow the manufacturer's instructions to prepare the oxidation buffer and sodium periodate solution.

  • Oxidation: Incubate 1 mg of BSA with the sodium periodate solution in the dark for 30 minutes.

  • Purification: Remove excess periodate using the desalting column provided in the kit, eluting into a reaction-compatible buffer (e.g., PBS, pH 7.2).

Protocol 4: Comparative Fluorescent Labeling
  • Reaction Setup: Prepare two reaction vials:

    • Vial A (Allysine Peptide): 100 µM allysine peptide in PBS, pH 7.2.

    • Vial B (Modified BSA): 10 µM aldehyde-modified BSA in PBS, pH 7.2.

  • Initiate Labeling: To each vial, add an aminooxy-functionalized fluorescent dye (e.g., Aminooxy-Alexa Fluor 488) to a final concentration of 500 µM. For enhanced kinetics, an aniline catalyst can be included, as it is known to accelerate oxime ligation.[14][15]

  • Kinetic Analysis: Immediately place the samples in a fluorescence plate reader. Monitor the increase in fluorescence intensity over time (e.g., every 5 minutes for 2 hours) at the appropriate excitation/emission wavelengths for the chosen dye.

  • Endpoint Analysis: After 2 hours, quench the reaction. Analyze the samples by RP-HPLC with fluorescence detection (for the peptide) and SDS-PAGE with in-gel fluorescence scanning (for the BSA) to determine the final labeling efficiency.

Expected Results & Data Interpretation

The experimental data should be summarized for clear comparison.

Table 1: Synthesis and Deprotection Yield & Purity

Step Product Starting Amount Final Yield (mg) Overall Yield (%) Purity (HPLC %) Expected Mass (m/z) Observed Mass (m/z)
1 Protected Peptide 100 mg resin 55.2 ~45% >98% [Calculated Value] [Observed Value]

| 2 | Allysine Peptide | 20 mg | 18.5 | ~93% | >97% | [Calculated Value] | [Observed Value] |

Table 2: Comparative Labeling Kinetics & Efficiency

Method Reactive Species Apparent Rate Constant (k_obs, min⁻¹) Final Labeling Efficiency (%)
Synthetic Approach Allysine Peptide [Experimental Value] [Experimental Value]

| Commercial Kit | Aldehyde-BSA | [Experimental Value] | [Experimental Value] |

Authoritative Grounding & Trustworthiness: The purity of synthetic peptides is typically assessed by RP-HPLC with UV detection, while identity is confirmed by mass spectrometry.[12][16] This dual analysis ensures that the material used in subsequent experiments is well-characterized and of high quality, which is critical for the validity of the benchmark.

Discussion: Choosing the Right Tool for the Job

The results from this benchmarking study will highlight the distinct advantages and ideal use cases for each approach.

Cbz-L-allysine ethylene acetal Workflow:

  • Unparalleled Precision: This method offers absolute control over the placement of the aldehyde, making it the superior choice for synthesizing novel peptides where the conjugation site must be precisely defined. This is crucial for structure-activity relationship (SAR) studies and the development of peptide-based therapeutics.

  • Homogeneous Products: By building the reactive site into the peptide sequence, the final product is a single, well-defined molecular entity, simplifying downstream characterization and ensuring batch-to-batch reproducibility.

  • Versatility: This building block can be used in any standard SPPS protocol, making it accessible to any lab with peptide synthesis capabilities.[9][17]

Commercial Modification Kits:

  • Convenience for Existing Proteins: Kits are an excellent option for modifying existing, off-the-shelf proteins (like antibodies) that possess the necessary functional groups (e.g., glycans).[18][19][20] They provide pre-optimized reagents and simplified protocols.

  • Speed: For a readily available protein, a kit-based approach can generate a modified product faster than de novo peptide synthesis.

  • Potential for Heterogeneity: Unless the target protein has only one possible site for modification (which is rare), kit-based approaches will likely produce a mixture of products with varying numbers of labels at different locations.

Conclusion

Cbz-L-allysine ethylene acetal is not merely an alternative to commercial kits; it is a foundational tool for advanced peptide engineering and bioconjugation. While commercial kits offer a convenient solution for the bulk modification of existing proteins, the use of a synthetic building block like Cbz-L-allysine ethylene acetal provides absolute site-specificity and product homogeneity. For researchers in drug development and chemical biology, where precision and reproducibility are non-negotiable, mastering the synthesis and deprotection of allysine-containing peptides is a critical capability for creating next-generation bioconjugates.

References

  • Ghimire, J., et al. (2024). Bioinspired Synthesis of Allysine for Late-Stage Functionalization of Peptides. National Institutes of Health. [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Google Patents. EP0518295A2 - Allyl side chain protection in peptide synthesis.
  • Law, H., et al. (2020). Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. MDPI. [Link]

  • Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. [Link]

  • CEM Corporation. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Eyre, D. R., et al. (2019). Analyses of lysine aldehyde cross-linking in collagen reveal that the mature cross-link histidinohydroxylysinonorleucine is an artifact. Journal of Biological Chemistry. [Link]

  • Royal Society of Chemistry. (2019). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications. [Link]

  • Carrico, I. S. (2008). Chemoenzymatic methods for site-specific protein modification. National Institutes of Health. [Link]

  • Biocompare. Protein Labeling Kits. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • MtoZ Biolabs. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. [Link]

  • Rashidian, M., et al. (2015). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. National Institutes of Health. [Link]

  • Eyre, D. R., Paz, M. A., & Gallop, P. M. (1984). Cross-linking in collagen and elastin. Annual Review of Biochemistry. [Link]

  • Spruijt, R., et al. (2013). Site-specific functionalization of proteins and their applications to therapeutic antibodies. National Institutes of Health. [Link]

  • BioVera. (2025). Solid-Phase Peptide Synthesis Methods: Complete Guide. [Link]

  • S. S. K. (2013). Site-specific chemical modifications of proteins. Indian Journal of Chemistry. [Link]

  • Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. ACS Chemical Biology. [Link]

  • Almac Group. Analytical method development for synthetic peptide purity and impurities content by UHPLC. [Link]

  • ResearchGate. (2013). (PDF) A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Royal Society of Chemistry. Experimental procedures Solid phase peptide synthesis (SPPS). [Link]

  • Eyre, D. R., et al. (2019). Analyses of lysine aldehyde cross-linking in collagen reveal that the mature cross-link histidinohydroxylysinonorleucine is an artifact. PubMed. [Link]

  • Al-amri, A., et al. (2018). Mechanisms of Collagen Crosslinking in Diabetes and Keratoconus. MDPI. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

  • Popp, M. W., & Ploegh, H. L. (2006). Site-specific protein modification: advances and applications. PubMed. [Link]

  • Coon, J. J. (2009). Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry. National Institutes of Health. [Link]

  • Peptide Sciences. (2025). HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence. [Link]

  • Scigine. (2020). Protein DNA Bioconjugate Protocol. [Link]

  • CellMosaic. PerKit® Antibody Peptide Conjugation Kit. [Link]

  • Cannon, D. J., & Foster, J. A. (1978). Collagen crosslinking in keratoconus. Investigative Ophthalmology & Visual Science. [Link]

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Safety Operating Guide

Personal protective equipment for handling Cbz-L-allysine ethylene acetal

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Philosophy of Defensive Handling

Handling N-Cbz-L-allysine ethylene acetal requires a nuanced approach that goes beyond standard "lab safety." As a Senior Application Scientist, I view this compound not just as a reagent, but as a masked reactive intermediate .

This molecule contains three distinct functional domains, each dictating a specific safety protocol:

  • The Cbz Group (Carbobenzyloxy): Adds lipophilicity, facilitating skin absorption, and acts as a stable protecting group.

  • The Amino Acid Backbone (L-Lysine derivative): Generally low toxicity, but zwitterionic nature (if free acid) can lead to static charge buildup.[1]

  • The Ethylene Acetal (The "Payload"): This is the critical safety control point. It masks a reactive aldehyde (allysine).[1] Acidic environments hydrolyze this acetal, releasing the aldehyde, which is a known sensitizer and cross-linking agent.

Therefore, our PPE strategy focuses on two goals: preventing skin contact (due to lipophilicity) and maintaining pH neutrality (to prevent toxic aldehyde release).

Part 1: Risk Assessment & Hazard Identification

While specific toxicological data for the Cbz-protected variant is often proprietary, we extrapolate hazards based on the core structure (L-Allysine ethylene acetal, CAS 215054-80-1) and functional group reactivity.[1]

Hazard ClassClassification (GHS/OSHA)Mechanism of Action
Skin Irritation Category 2 (H315) Lipophilic Cbz group facilitates dermal penetration; acetal hydrolysis on moist skin (pH < 7) releases aldehydes.[1]
Eye Irritation Category 2A (H319) Mechanical irritation from dust; chemical irritation from solvent vapors or hydrolysis products.[1]
Respiratory STOT SE 3 (H335) Fine dust inhalation causes upper respiratory tract irritation.[1]
Reactivity Acid-Labile CRITICAL: Contact with strong acids generates L-allysine (aldehyde), increasing toxicity and polymerization risk.[1]

Part 2: The PPE Matrix (Personal Protective Equipment)

This matrix is designed to be a self-validating system.[1] If you cannot meet the "Specification" column, the experiment must pause.

PPE ComponentStandard SpecificationThe "Why" (Scientific Causality)
Hand Protection Nitrile (0.11 mm min) Lipophilicity Defense: Latex is permeable to the organic solvents (DCM, DMF) often used to dissolve Cbz-protected amino acids.[1] Nitrile offers superior breakthrough time.[1]
Eye Protection Chemical Splash Goggles Hydrolysis Prevention: Standard safety glasses have gaps.[1] If acidic vapors or splashes contact the eye, the acetal hydrolyzes in situ, causing severe irritation. Goggles provide a vapor seal.[1]
Respiratory Fume Hood (Face Velocity: 100 fpm) Dust & Vapor Control: The primary hazard is inhalation of dust during weighing. An N95 is insufficient for solvent vapors if the compound is in solution.
Body Protection Lab Coat (High-Cotton/FR) Static Dissipation: Synthetic blends increase static charge, making the powder "jump" during weighing.[1] Cotton minimizes static and provides a barrier against spills.[1]
Supplemental Anti-Static Gun / Ionizer Contamination Control: Protected amino acids are often fluffy, electrostatic powders. Neutralizing charge prevents aerosolization.[1]

Part 3: Operational Protocols

Phase A: Preparation & Weighing (The Critical Zone)
  • Context: Most exposure incidents occur here due to static electricity dispersing the powder.

  • Environment: Activate the fume hood. Ensure the sash is at the working height.

  • Static Control: If the solid is fluffy, use an anti-static gun on the spatula and weighing boat before opening the container.

  • Transfer: Use a closed-transfer technique if possible. If open weighing is necessary, place the balance inside the hood.

  • Spill Hygiene: Place a dark-colored weighing paper or mat beneath the balance.[1] This provides high contrast against the white powder, making invisible micro-spills visible for immediate cleanup.

Phase B: Solubilization & Reaction
  • Context: The Cbz group makes the molecule hydrophobic. Common solvents include Dichloromethane (DCM) or Dimethylformamide (DMF).[1]

  • Solvent Choice: When dissolving in DCM, double-gloving is mandatory.[1] DCM permeates standard nitrile in <2 minutes.[1]

    • Inner Glove: Nitrile (Standard).[1]

    • Outer Glove: Laminate film (Silver Shield) or heavy-duty Nitrile (if dexterity allows).[1]

  • Acid Avoidance: Verify the pH of your solvent. Do not use acidified solvents (e.g., old Chloroform) without neutralization, as this will trigger the release of the aldehyde payload.

Phase C: Disposal & Decontamination
  • Solid Waste: Bag separately as "Hazardous Organic Solid."

  • Liquid Waste: Segregate into "Non-Halogenated" or "Halogenated" solvent waste. Do not mix with acidic waste streams , as this can generate pressure in the waste container via acetal hydrolysis.

  • Surface Decon: Wipe surfaces with 70% Ethanol.[1] Avoid bleach or strong oxidizers, which can react with the amine residues if deprotection occurs.

Part 4: Visualization & Logic Flows

Diagram 1: The Safety Decision Logic

This workflow illustrates the decision process for PPE selection based on the chemical state, emphasizing the risk of acid hydrolysis.

SafetyLogic Start Handling Cbz-L-allysine ethylene acetal StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution (Organic Solvent) StateCheck->Liquid StaticRisk Risk: Static Aerosolization Solid->StaticRisk PermeationRisk Risk: Solvent Permeation (DCM/DMF) Liquid->PermeationRisk ActionSolid Protocol: 1. Anti-static Gun 2. Sash at standard height 3. Single Nitrile Gloves StaticRisk->ActionSolid ActionLiquid Protocol: 1. DOUBLE GLOVING 2. Splash Goggles 3. Check Solvent pH (Neutral) PermeationRisk->ActionLiquid SafeProceed Proceed with Synthesis ActionSolid->SafeProceed AcidCheck Is Acid Present? ActionLiquid->AcidCheck Hydrolysis CRITICAL HAZARD: Acetal Hydrolysis -> Aldehyde Release AcidCheck->Hydrolysis Yes AcidCheck->SafeProceed No

Caption: Decision matrix for PPE selection. Note the critical checkpoint for "Acid Presence" to prevent toxic aldehyde release.

Diagram 2: Spill Response Workflow

Immediate actions to take in the event of a spill, prioritizing the containment of the acetal functionality.

SpillResponse Spill Spill Detected Assess Assess State: Solid or Liquid? Spill->Assess SolidSpill Solid Powder Assess->SolidSpill LiquidSpill Liquid Solution Assess->LiquidSpill DryClean 1. Cover with wet paper towel (Prevent dust) 2. Scoop to bag SolidSpill->DryClean Absorb 1. Use Inert Absorbent (Vermiculite/Sand) 2. DO NOT use Acidic Clay LiquidSpill->Absorb Decon Wipe area with Soap & Water DryClean->Decon Absorb->Decon Disposal Tag as Hazardous Organic Waste Decon->Disposal

Caption: Step-by-step spill response. Note the prohibition of acidic clays for liquid absorption to prevent chemical reaction.

References

  • Sigma-Aldrich. (2025).[1][2] Safety Data Sheet: L-Allysine ethylene acetal (CAS 215054-80-1).[1][3] Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [1]

  • BenchChem. (2025).[1][2][4] Technical Guide to the Cbz Protecting Group in Peptide Synthesis. Retrieved from [1]

  • PubChem. (2025).[1] Compound Summary: L-Allysine ethylene acetal (CAS 215054-80-1).[1][3][5] National Library of Medicine.[1] Retrieved from [1]

  • Fisher Scientific. (2025).[1][2] Safety Data Sheet: N-epsilon-Allyloxycarbonyl-N-alpha-Fmoc-L-lysine (Analogous Handling). Retrieved from [1]

Sources

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